molecular formula C6H16NO3P B009129 1-aminohexylphosphonic Acid CAS No. 109638-78-0

1-aminohexylphosphonic Acid

Cat. No.: B009129
CAS No.: 109638-78-0
M. Wt: 181.17 g/mol
InChI Key: ODMTWOKJHVPSLP-UHFFFAOYSA-N
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Description

1-aminohexylphosphonic Acid, also known as this compound, is a useful research compound. Its molecular formula is C6H16NO3P and its molecular weight is 181.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminohexylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO3P/c1-2-3-4-5-6(7)11(8,9)10/h6H,2-5,7H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMTWOKJHVPSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370060
Record name 1-aminohexylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109638-78-0
Record name 1-aminohexylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 1-Aminohexylphosphonic Acid (CAS 109638-78-0)

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for Synthesis, Characterization, and Application

Disclaimer: Detailed experimental data, including specific reaction yields, comprehensive spectral analyses, and biological activity profiles for 1-aminohexylphosphonic acid (CAS 109638-78-0), are not extensively reported in publicly accessible scientific literature. This guide is therefore constructed as an expert framework for researchers, providing chemically sound, generalized protocols and characterization principles based on established methods for the synthesis and analysis of α-aminophosphonic acids. All protocols should be regarded as starting points requiring experimental optimization.

Introduction and Molecular Overview

This compound is an organophosphorus compound belonging to the class of α-aminophosphonic acids. These molecules are structural analogs of natural α-amino acids, in this case, norleucine, where the carboxylic acid group is replaced by a phosphonic acid moiety. This substitution imparts significant changes in physicochemical properties, including geometry, acidity, and resistance to enzymatic hydrolysis, making α-aminophosphonic acids a class of compounds with considerable interest in medicinal chemistry and drug development.[1] They are often investigated as enzyme inhibitors, with applications as antibacterial, antiviral, and antineoplastic agents.[1][2]

The core structure features a chiral center at the α-carbon, bonded to an amino group, a hydrogen atom, a pentyl side chain, and the phosphonic acid group.

Table 1: Core Compound Properties

PropertyValueSource
CAS Number 109638-78-0[3]
Molecular Formula C₆H₁₆NO₃P[3]
Molecular Weight 181.17 g/mol [3]
Canonical SMILES CCCCCC(N)P(=O)(O)O
Product Family Bioactive Small Molecules[3]

Synthesis Pathway: A Generalized Protocol

The synthesis of α-aminoalkylphosphonic acids can be achieved through various methods. One of the most common and robust is a variation of the Kabachnik–Fields reaction or a related multicomponent reaction involving an aldehyde, an amine source, and a phosphorus reagent. The following protocol is a generalized procedure adapted from Soroka's protocol for similar compounds, using hexanal as the starting aldehyde.[4]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a one-pot reaction of hexanal, acetamide, and phosphorus trichloride, followed by hydrolysis.

Materials:

  • Hexanal (C₆H₁₂O)

  • Acetamide (CH₃CONH₂)

  • Acetyl Chloride (CH₃COCl)

  • Phosphorus Trichloride (PCl₃)

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Dowex 50W X8 resin (or similar strong cation-exchange resin)

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet, charge glacial acetic acid.

  • Reagent Addition: While stirring, add acetamide and acetyl chloride to the flask. Cool the mixture in an ice bath.

  • Phosphorus Addition: Add phosphorus trichloride dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Aldehyde Addition: After the addition of PCl₃ is complete, add hexanal dropwise, ensuring the temperature remains controlled.

  • Reaction Progression: Once all reagents are added, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC or ³¹P NMR if possible.

  • Hydrolysis: After cooling the reaction mixture, carefully add concentrated HCl. Heat the mixture to reflux (approx. 110 °C) for 6-12 hours to hydrolyze the intermediate N-acetyl derivative and any phosphonous species.

  • Work-up and Isolation:

    • Cool the mixture and remove the volatile components under reduced pressure.

    • Dissolve the resulting residue in deionized water.

    • Apply the aqueous solution to a column packed with Dowex 50W X8 resin (H⁺ form).

    • Wash the column thoroughly with deionized water to remove inorganic salts and impurities.

    • Elute the desired product with an aqueous ammonia solution (e.g., 2 M NH₄OH).

    • Collect the fractions and monitor for the presence of the product using a ninhydrin test.

  • Final Product: Combine the product-containing fractions, evaporate the solvent under reduced pressure, and recrystallize the resulting solid from a water/ethanol mixture to yield this compound as a white solid.

Causality Note: The use of acetamide and acetyl chloride in situ generates a reactive N-acetyl species. Phosphorus trichloride serves as the phosphorus source. The final, harsh acid hydrolysis is crucial for removing the N-acetyl protecting group to yield the free α-aminophosphonic acid.[4] Ion-exchange chromatography is a standard and effective method for purifying amino acids and their analogs from reaction mixtures.

G cluster_reagents Starting Materials Hexanal Hexanal One-Pot Reaction One-Pot Reaction Hexanal->One-Pot Reaction Acetamide Acetamide Acetamide->One-Pot Reaction PCl3 PCl3 PCl3->One-Pot Reaction Acetic Acid Acetic Acid Acetic Acid->One-Pot Reaction Intermediate N-Acetyl-1-aminohexylphosphonic Acid Derivative One-Pot Reaction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Crude Product Crude Product Hydrolysis->Crude Product Purification Ion-Exchange Chromatography Crude Product->Purification Final Product This compound Purification->Final Product

Fig. 1: Generalized synthesis workflow for this compound.

Analytical Characterization Framework

Confirmation of the structure and purity of the synthesized this compound is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be employed.

NMR Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ³¹P NMR spectra should be acquired.

Table 2: Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignmentJustification & Notes
¹H NMR ~0.9Triplet (t)-CH₃ (C6)Terminal methyl group of the hexyl chain.
~1.3-1.8Multiplet (m)-CH₂- (C3, C4, C5)Overlapping signals from the methylene groups of the hexyl chain.
~1.9-2.2Multiplet (m)-CH₂- (C2)Methylene group adjacent to the chiral center, may show complex splitting.
~3.0-3.5Doublet of Triplets (dt) or Multiplet (m)α-CH (C1)Chiral proton coupled to the adjacent -CH₂- group and the phosphorus atom. The exact shift and multiplicity depend on pH and solvent.
¹³C NMR ~14Singlet-CH₃ (C6)Terminal methyl carbon.
~22-35Multiple Singlets-CH₂- (C2, C3, C4, C5)Methylene carbons of the hexyl chain. The C2 carbon will be distinct from the others.
~50-60Doubletα-CH (C1)The α-carbon signal will be split into a doublet due to one-bond coupling with the phosphorus atom (¹J_CP).[5]
³¹P NMR ~10-25Singlet (proton-decoupled)-P(O)(OH)₂The chemical shift of phosphonic acids is highly dependent on pH.[6][7] A proton-coupled spectrum would show complex multiplicity due to coupling with the α-CH and P-OH protons.

Experimental Note: NMR spectra of aminophosphonic acids are typically run in D₂O or DMSO-d₆. Chemical shifts, particularly for the α-CH proton and the ³¹P nucleus, are sensitive to the pH of the solution due to the protonation states of the amino and phosphonic acid groups.[6] It is advisable to record spectra at a defined pD.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile molecule.

  • Expected Ion (Positive Mode): [M+H]⁺ = 182.0940 m/z

  • Expected Ion (Negative Mode): [M-H]⁻ = 180.0795 m/z

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, which provides a high degree of confidence in the product's identity.

Potential Biological Activity and Applications

While specific biological data for this compound is scarce, the broader class of α-aminophosphonic acids are well-known bioactive molecules.[1] Their primary mechanism of action is often through the competitive inhibition of enzymes that process α-amino acids.[8]

Potential Applications for Investigation:

  • Enzyme Inhibition: As a structural analog of norleucine, this compound could be a potential inhibitor of enzymes that recognize norleucine or other long-chain aliphatic amino acids as substrates. This could include various aminotransferases or synthetases.[9] The phosphonic acid group can mimic the tetrahedral transition state of peptide bond hydrolysis, making it a candidate inhibitor for peptidases.[1]

  • Antibacterial Agents: Some aminophosphonic acids, like Alafosfalin (L-Ala-L-Ala(P)), inhibit bacterial cell wall biosynthesis by targeting enzymes such as alanine racemase.[10][11] this compound could be screened for activity against a panel of bacterial strains.

  • Herbicidal/Antifungal Activity: The disruption of essential amino acid metabolic pathways is a known mechanism for herbicides and antifungals.[2]

G cluster_binding Competitive Inhibition at Active Site TargetEnzyme Target Enzyme (e.g., Peptidase, Transferase) Product No Reaction ActiveSite Substrate Natural Substrate (e.g., Norleucine) Substrate->TargetEnzyme Normal Binding (Leads to Reaction) Inhibitor This compound (Substrate Analog) Inhibitor->TargetEnzyme Competitive Binding (Blocks Substrate)

Fig. 2: Conceptual mechanism of competitive enzyme inhibition.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should be consulted. However, based on data for analogous compounds like 1-aminoethylphosphonic acid, the following general precautions are advised:[12][13]

  • Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

A comprehensive list of references used to construct this technical framework is provided below.

References

  • PubChem. (S)-(1-aminoethyl)phosphonic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. 1-Aminoethylphosphonic acid, (R)-. National Center for Biotechnology Information. Retrieved from: [Link]

  • Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., Lloyd, W. J., & Ringrose, P. S. (1986). Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. Journal of medicinal chemistry, 29(1), 29–40.
  • Głowacki, Z., & Gancarz, R. (1989). 13 C NMR spectra of amino-alkylphosphonic acids. Magnetic Resonance in Chemistry, 27(9), 897-899.
  • Głowacki, Z., & Gancarz, R. (1989). 13 C NMR spectra of amino-alkylphosphonic acids. Magnetic Resonance in Chemistry.
  • Lejczak, B., & Kafarski, P. (1988). Metabolism of 1-aminoethylphosphinate generates acetylphosphinate, a potent inhibitor of pyruvate dehydrogenase. Biochemistry, 27(1), 351-358.
  • Sot, B., Sancelme, M., Pol-Fachin, L., et al. (2006). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. Magnetic Resonance in Chemistry, 44(10), 934-941.
  • The Royal Society of Chemistry. Supplementary Information. Retrieved from: [Link]

  • Van Der Knaap, T. A., & De Jager, P. A. (1982).
  • PubChem. 1-(Aminoethyl)phosphonic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Li, Y., & Raushel, F. M. (2007). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron, 63(37), 9110-9115.
  • CP Lab Safety. This compound, 1 mg. Retrieved from: [Link]

  • ResearchGate. 31P NMR spectra of reactions with purified aminoalkylphosphonate... Download Scientific Diagram. Retrieved from: [Link]

  • ResearchGate. The structure of (1-amino-1-cyclohexyl) phosphonic acid. Scheme: P, green. Download Scientific Diagram. Retrieved from: [Link]

  • University of Ottawa. 31 Phosphorus NMR. Retrieved from: [Link]

  • Wróblewski, A. E., & Głowacka, I. E. (2022). Deamination of 1-Aminoalkylphosphonic Acids: Reaction Intermediates and Selectivity. Molecules, 27(24), 8878.
  • NP-MRD. 13C NMR Spectrum (1D, 50 MHz, dmso, predicted) (NP0043940). Retrieved from: [Link]

  • Orsini, F., Sello, G., & Sisti, M. (2010). Aminophosphonic acids and derivatives. Synthesis and biological applications. Current medicinal chemistry, 17(3), 264–289.
  • Ordóñez, M., Rojas-Cabrera, H., & Cativiela, C. (2016). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Molecules, 21(9), 1160.
  • University of Leeds. Enzyme inhibitors. Retrieved from: [Link]

  • ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME alpha-AMINOPHOSPHONATES. Retrieved from: [Link]

  • El-Gazzar, M. G., Sayed, M. A., & Youssef, A. M. (2019). Synthesis and Antibacterial Activity of Novel Cyclic α-Aminophsophonates. Journal of Heterocyclic Chemistry, 56(12), 3328-3335.
  • Oregon State University. 13C NMR Chemical Shifts. Retrieved from: [Link]

  • eGyanKosh. ENZYME INHIBITION. Retrieved from: [Link]

  • Chemistry Stack Exchange. 1H NMR of phosphonic acid. Retrieved from: [Link]

  • ResearchGate. 1 H NMR spectrum of the compound 1. Download Scientific Diagram. Retrieved from: [Link]

  • Semantic Scholar. Table III from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Retrieved from: [Link]

  • NIST. Methylphosphonic acid. NIST WebBook. Retrieved from: [Link]

Sources

Mechanism of action of 1-aminohexylphosphonic acid as a transition state analog

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action of 1-Aminohexylphosphonic Acid as a Transition State Analog Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Ahp) is the phosphonic acid analogue of the non-proteinogenic amino acid Norleucine . It functions as a Transition State Analog (TSA) inhibitor, primarily targeting metallopeptidases such as Leucine Aminopeptidase (LAP) .

While the branched-chain analogue (Leucine-phosphonic acid) acts as a nanomolar inhibitor, the straight-chain Ahp exhibits moderate potency (


), offering critical insights into the steric constraints of the enzyme's S1 hydrophobic pocket. This guide details the molecular mechanics of inhibition, the "Zinc Trap" coordination chemistry, and the experimental workflows required to validate its kinetic profile.

Structural Basis of Inhibition[2]

The Transition State Mimicry

The core principle of Ahp's efficacy lies in its ability to mimic the high-energy intermediate of peptide bond hydrolysis.[1]

  • Substrate (Ground State): The scissile peptide bond contains a planar carbonyl carbon (

    
     hybridized).
    
  • Transition State (Catalytic): During hydrolysis, a nucleophilic water molecule attacks the carbonyl, forming a metastable tetrahedral gem-diolate intermediate (

    
     hybridized).
    
  • Inhibitor (Ahp): The phosphonate group (

    
    ) is inherently tetrahedral (
    
    
    
    ). It presents a stable, non-hydrolyzable mimic of the gem-diolate intermediate.
The "Zinc Trap" Mechanism

Leucine Aminopeptidase contains a binuclear metal center (usually


 or 

). Ahp exploits this by acting as a bidentate or tridentate ligand.
Interaction SiteSubstrate RoleAhp Inhibitor Role
N-Terminus Coordinated to Zn2 to position substrate.Amino group (

)
coordinates to Zn2, anchoring the molecule.
Carbonyl Oxygen Polarized by Zn1 to facilitate nucleophilic attack.Phosphoryl Oxygen (O1) bridges both Zn1 and Zn2, displacing the catalytic water/hydroxide.
Scissile Bond Cleaved by nucleophilic attack.C-P Bond is chemically inert to hydrolysis, permanently occupying the active site.

Molecular Mechanism & Kinetics[1]

Binding Kinetics

Ahp typically follows a competitive inhibition model but may exhibit slow-binding kinetics , a hallmark of potent TSAs. This occurs because the enzyme must undergo a conformational change to accommodate the rigid tetrahedral phosphonate, effectively "locking" the inhibitor in place.



  • 
     : Initial collision complex.
    
  • 
     : Isomerized, tight-binding complex (The "Zinc Trap").
    
Structure-Activity Relationship (SAR): The Norleucine Anomaly

While Ahp is a TSA, its potency is significantly lower than its branched counterpart, Leucine-phosphonic acid (LeuP).

  • LeuP (

    
    ):  The isobutyl side chain perfectly fills the hydrophobic S1 pocket of LAP.
    
  • Ahp (

    
    ):  The straight n-hexyl chain of Norleucine is too long and lacks the specific shape complementarity required for optimal van der Waals packing in the S1 pocket. This steric mismatch results in an entropy penalty, reducing binding affinity despite the strong electrostatic interactions of the phosphonate headgroup.
    
Pathway Visualization

The following diagram illustrates the mechanistic divergence between natural substrate hydrolysis and Ahp inhibition.

Mechanism Substrate Peptide Substrate (Planar Carbonyl) ES_Complex E-S Complex (Zn Coordination) Substrate->ES_Complex Binding TS_Intermediate Tetrahedral Gem-Diolate (Transient) ES_Complex->TS_Intermediate Nucleophilic Attack (H2O) Product Hydrolyzed Products TS_Intermediate->Product Collapse & Release Ahp 1-Aminohexylphosphonic Acid (Ahp) EI_Complex E-I Complex (Initial Binding) Ahp->EI_Complex Competitive Binding EI_Star EI* Zinc Trap (Stable Tetrahedral Mimic) EI_Complex->EI_Star Conformational Lock (Slow) EI_Star->Product NO REACTION (C-P Bond Stable)

Figure 1: Mechanistic divergence. The substrate passes through a transient tetrahedral state, while Ahp mimics this state but traps the enzyme in a stable, non-reactive complex.

Experimental Protocols

Synthesis of this compound

Method: Kabachnik-Fields Reaction (Three-component condensation).

Reagents:

  • Hexanal (Aldehyde source)

  • Diethyl phosphite

  • Ammonia (or Benzylamine for protected route)

Protocol:

  • Condensation: Mix hexanal (1.0 eq) with diethyl phosphite (1.0 eq) and ammonia in ethanol. Reflux for 4-6 hours.

  • Hydrolysis: The resulting diethyl ester is hydrolyzed using 6M HCl under reflux for 12 hours to yield the free phosphonic acid.

  • Purification: Recrystallize from ethanol/water.

  • Verification:

    
     NMR should show a singlet around 15-20 ppm (relative to 
    
    
    
    ).
Enzyme Kinetic Assay ( Determination)

To validate Ahp as an inhibitor, you must determine the inhibition constant (


) using a reporter substrate.

Materials:

  • Enzyme: Cytosolic Leucine Aminopeptidase (porcine kidney or bovine lens), ~5 nM final concentration.

  • Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA). Hydrolysis releases p-nitroaniline (yellow,

    
    ).
    
  • Buffer: 50 mM Tris-HCl, pH 8.5, containing 1 mM

    
     (activator).
    

Workflow:

AssayWorkflow Step1 Prepare Master Mix (Buffer + LAP Enzyme + Mn2+) Step2 Incubate 30 min at 37°C (Activation) Step1->Step2 Step3 Add Inhibitor (Ahp) (0, 10, 50, 100, 200 µM) Step2->Step3 Step4 Add Substrate (Leu-pNA) (Initiate Reaction) Step3->Step4 Step5 Monitor Absorbance (405 nm for 10 mins) Step4->Step5 Step6 Data Analysis (Dixon Plot or Non-linear Regression) Step5->Step6

Figure 2: Kinetic assay workflow for determining the inhibition constant (


) of Ahp.

Data Analysis:

  • Measure initial velocity (

    
    ) for each inhibitor concentration 
    
    
    
    .
  • Plot

    
     vs 
    
    
    
    (Dixon Plot).
  • The intersection point gives

    
     (for competitive inhibition).
    
  • Expected Result:

    
    .
    

References

  • Burley, S. K., et al. (1991). "Structure of the leucine aminopeptidase complex with L-leucinephosphonic acid." Journal of Molecular Biology. Link

  • Pícha, J., et al. (2011).[2] "Unusual activity pattern of leucine aminopeptidase inhibitors based on phosphorus containing derivatives of methionine and norleucine."[2][3] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Giannousis, P. P., & Bartlett, P. A. (1987).[4] "Phosphorus amino acid analogues as inhibitors of leucine aminopeptidase." Journal of Medicinal Chemistry. Link

  • Drag, M., et al. (2005).[5] "alpha-Aminoalkylphosphonates as a tool in experimental optimisation of P1 side chain shape of potential inhibitors in S1 pocket of leucine- and neutral aminopeptidases." European Journal of Medicinal Chemistry. Link

  • Sträter, N., & Lipscomb, W. N. (1995). "Transition state analogue L-leucinephosphonic acid bound to bovine lens leucine aminopeptidase: X-ray structure at 1.65 A resolution in a new crystal form." Biochemistry. Link

Sources

Biological activity of alpha-aminophosphonic acids in metalloproteases

Targeting the Active Site: A Technical Guide to -Aminophosphonic Acids in Metalloproteases

Executive Summary

This technical guide details the utility of



The Mechanistic Basis: Transition State Mimicry

The efficacy of

Transition State Analogues (TSAs)

The "Zinc Trap"



Diagram: Hydrolysis vs. Inhibition

The following diagram illustrates the structural congruity between the natural transition state and the

MechanismSubstrateSubstrate(Planar Carbonyl)TSTetrahedralIntermediate(Unstable)Substrate->TS+ Enzyme (Zn2+)ProductHydrolysisProductsTS->ProductCollapseInhibitorα-APA Inhibitor(Stable Tetrahedral)ComplexEnzyme-InhibitorDead-End ComplexInhibitor->ComplexHigh Affinity Binding(Ki << Km)

Caption: The

Structure-Activity Relationship (SAR)

Designing a potent



Structural FeatureDesign RequirementMechanistic Impact
Phosphonate Group Must be free acid or mono-esterCoordinates

; mimics the tetrahedral oxyanion.

-Amino Group
Protonated (

) at physiological pH
Forms H-bonds with active site residues; mimics N-terminus.
Stereochemistry

or

(Enzyme specific)
Most mammalian proteases prefer

-configuration (L-amino acid mimic).
Side Chain (

)
Hydrophobic/Bulky (e.g., Benzyl, Isobutyl)Targets the

hydrophobic pocket for specificity.

Synthetic Workflow: The Kabachnik-Fields Reaction

The most robust method for synthesizing

Kabachnik-Fields reaction1234
Protocol Overview
  • Reagents: Primary amine (1 eq), Aldehyde (1 eq), Diethyl phosphite (1 eq).[5]

  • Catalyst: Lewis acid (e.g.,

    
     or simple reflux in Toluene).
    
  • Hydrolysis: The resulting ester is hydrolyzed using

    
     to yield the free phosphonic acid.
    

SynthesisStartReagents:Amine + Aldehyde + PhosphiteIntermediateImine Formation(In Situ)Start->IntermediateAdditionP-H Bond Addition(Kabachnik-Fields)Intermediate->AdditionEsterα-AminophosphonateEsterAddition->EsterHydrolysisAcid Hydrolysis(6N HCl, Reflux)Ester->HydrolysisFinalα-Aminophosphonic Acid(Target Inhibitor)Hydrolysis->Final

Caption: Step-by-step synthetic pathway from raw materials to the active pharmaceutical ingredient.

Experimental Protocol: Enzymatic Assay (Aminopeptidase N)

Objective: Determine the inhibition constant (


Principle:L-Leucine-p-nitroanilide (L-Leu-pNA)
Reagents
  • Buffer:

    
     Tris-HCl, pH 7.2, containing 
    
    
    (or
    
    
    depending on source).
  • Substrate:

    
     L-Leu-pNA (dissolved in DMSO).
    
  • Enzyme: Porcine Kidney Aminopeptidase N (Sigma/Merck).

  • Inhibitor:

    
    -APA stock solution (water/DMSO).
    
Step-by-Step Methodology
  • Preparation: In a 96-well microplate, add

    
     of Buffer.
    
  • Inhibitor Addition: Add

    
     of Inhibitor at varying concentrations (
    
    
    ).
  • Enzyme Addition: Add

    
     of APN enzyme solution.
    
  • Pre-Incubation (Critical): Incubate for 15-30 minutes at 37°C. Note: This allows the slow-binding phosphonate to reach equilibrium with the active site.

  • Initiation: Add

    
     of Substrate (L-Leu-pNA).
    
  • Measurement: Monitor Absorbance (

    
    ) kinetically every 30 seconds for 10 minutes.
    
Data Analysis: Determining

To validate the mechanism, do not rely solely on

Dixon Plot
  • Plot

    
     (y-axis) vs. 
    
    
    (Inhibitor concentration, x-axis).
  • Perform this at two different Substrate concentrations (

    
     and 
    
    
    ).
  • The intersection point of the lines gives

    
     (for competitive inhibition).
    

Validation Check: If the lines are parallel, the inhibition is non-competitive (rare for

References

  • Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of alpha-aminoalkylphosphonic acid diphenyl esters. Biochemistry.[2][6][7][8]

  • Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids.[7][9][10][11][12][13][14][15][16] Phosphorus, Sulfur, and Silicon and the Related Elements.[8]

  • Mucha, A., Drag, M., Dalton, J. P., & Kafarski, P. (2010). Metallo-aminopeptidase inhibitors.[12] Biochimie.[2][6]

  • Drag, M., et al. (2005). Activity profiling of human aminopeptidases using a library of alpha-aminophosphonic acids. Bioorganic & Medicinal Chemistry.[5][7][8][9][10][13]

  • Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik-Fields Reaction: Synthetic Potential and the Mechanism.[3][4][10] Russian Chemical Reviews.

The Evolution of Phosphonic Leucine Aminopeptidase Inhibitors: From Natural Products to Structure-Based Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: Leucine aminopeptidases (LAPs) are critical metalloenzymes involved in the final stages of protein degradation and the regulation of bioactive peptides. Their roles in various physiological and pathological processes, including cancer progression and immune modulation, have established them as significant therapeutic targets. This technical guide provides a comprehensive overview of the history and development of LAP inhibitors, with a specific focus on the evolution from early natural product inhibitors to the rational design of potent phosphonic acid-based compounds. We will explore the mechanistic basis for their inhibitory activity, delve into the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important class of enzyme inhibitors.

The Therapeutic Rationale: Why Target Leucine Aminopeptidases?

Aminopeptidases are exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1][2] These enzymes are ubiquitous and play essential roles in a wide array of biological processes, from protein digestion in the gastrointestinal tract to the modulation of peptide hormones and immune responses.[1][2][3] Leucine aminopeptidases (LAPs), a subset of this family, show a preference for cleaving N-terminal leucine residues but often exhibit broad substrate specificity.[2]

The dysregulation of LAP activity is implicated in several diseases. In oncology, for instance, elevated levels of certain aminopeptidases on the surface of cancer cells are associated with tumor growth, invasion, and metastasis.[1] They are also involved in modulating the activity of cytokines and chemokines, making them relevant targets in inflammatory and autoimmune diseases.[1] This multifaceted involvement in pathophysiology has driven the search for potent and selective inhibitors.

The Benchmark Inhibitor: The Discovery of Bestatin

The field of aminopeptidase inhibition was significantly advanced by the discovery of Bestatin (Ubenimex). Isolated in 1976 by Umezawa and colleagues from the culture broth of Streptomyces olivoreticuli, Bestatin is a natural dipeptide analogue, (2S,3R)-3-amino-2-hydroxy-4-phenylbutyryl-L-leucine.[4][5]

Bestatin proved to be a potent, competitive inhibitor of LAPs and aminopeptidase B.[4][5] Its discovery was pivotal, not only because it provided a powerful research tool but also because it demonstrated significant biological activity in vivo. Bestatin exhibited antitumor effects in murine models and was found to act as an immunomodulator, enhancing T-cell and macrophage activity.[4] This led to its clinical use, particularly as an adjunct in cancer therapy, to prolong survival in patients with acute non-lymphocytic leukemia.[4]

While groundbreaking, Bestatin is not perfectly selective, inhibiting multiple aminopeptidases.[3] This lack of selectivity, coupled with a desire for improved potency, spurred the development of new classes of synthetic inhibitors, leading researchers to explore mimics of the enzyme's transition state.

The Rise of Phosphorus: Mimicking the Transition State

The catalytic mechanism of metalloproteases like LAP involves the activation of a water molecule by a zinc ion (or ions) in the active site. This activated water molecule attacks the scissile peptide bond, proceeding through a high-energy tetrahedral intermediate before the bond is cleaved.[1] A highly effective strategy for designing potent enzyme inhibitors is to create stable molecules that mimic this transient, high-energy state.

Phosphonic and phosphinic acids are ideal candidates for this role. The phosphorus atom is tetrahedral, closely resembling the geometry of the tetrahedral gem-diolate intermediate formed during peptide hydrolysis.[6][7][8] Furthermore, the phosphonate group (PO₃H₂) is negatively charged at physiological pH, enabling it to chelate the catalytic zinc ions in the active site, much like the oxyanion of the transition state.[8] Unlike peptide bonds, the phosphorus-carbon bond in these analogues is exceptionally stable against hydrolysis, making them effective and irreversible or slow-binding inhibitors.[9]

Mechanism_and_Inhibition cluster_0 Peptide Hydrolysis Pathway cluster_1 Inhibition Mechanism Substrate Peptide Substrate TS Tetrahedral Intermediate (gem-diolate) Substrate->TS H2O, Zn²⁺ Products Cleaved Products TS->Products Collapse Complex Enzyme-Inhibitor Complex (Stable) TS->Complex Mimicked by Inhibitor Phosphonate Inhibitor Inhibitor->Complex Binds to Active Site (Zn²⁺)

Figure 1: Diagram illustrating the phosphonate inhibitor's role as a mimic of the tetrahedral transition state in peptide hydrolysis.

Structure-Activity Relationship (SAR) and Inhibitor Evolution

The development of phosphonic LAP inhibitors has been a story of iterative, structure-based design.

First-Generation: Simple Phosphonic Amino Acids

Initial studies focused on simple phosphonic acid analogues of single amino acids. Researchers synthesized a variety of (α-aminoalkyl)phosphonic and -phosphinic acids and evaluated them against porcine kidney LAP.[10] This work yielded a critical insight: the phosphonic acid analogues of L-leucine (Leuᵖ) and L-phenylalanine (Pheᵖ) were the most potent inhibitors in this series, with Kᵢ values of 0.23 µM and 0.42 µM, respectively.[10] This confirmed that mimicking the preferred substrate's side chain was crucial for potent inhibition. Interestingly, the corresponding phosphinic acid analogues were about 100-fold less potent, highlighting the importance of the phosphonate group in this initial context.[10]

Second-Generation: Structure-Based Design of Dipeptide Analogues

A major breakthrough came from solving the X-ray crystal structure of bovine lens LAP complexed with Leuᵖ.[6][7] This structural information provided a detailed map of the enzyme's active site, including the S1 pocket that accommodates the substrate's N-terminal residue and, crucially, the previously unexplored S1' pocket, where the second residue of a substrate would bind.

This enabled a rational, structure-based approach to design more potent inhibitors. The strategy was to extend the inhibitor from the phosphonate group to occupy the S1' pocket, leading to the synthesis of two new classes of compounds: phosphonamidates and phosphinates .[6][11]

  • Phosphinate Dipeptide Analogues: These compounds, with a P-CH₂ linkage, proved to be exceptionally potent. By adding moieties that could interact favorably with the S1' pocket, researchers achieved dramatic increases in affinity.[7]

  • Phosphonamidate Dipeptide Analogues: While promising in design, these analogues with a P-N bond were found to be unstable at physiological pH, limiting their therapeutic potential.[6][11]

The phosphinate dipeptides emerged as the most successful class. Further optimization of the residues at the P1 (mimicking the first amino acid) and P1' (mimicking the second) positions led to inhibitors with nanomolar potency.[6][11]

Quantitative Data Summary

The table below summarizes the progression of inhibitor potency, demonstrating the success of the structure-based design approach.

Inhibitor ClassExample CompoundTarget EnzymeKᵢ ValueReference
Natural ProductBestatinLeucine Aminopeptidase~20 nM[5]
Phosphonic Amino Acid(R)-Leucine Phosphonic Acid (Leuᵖ)Porcine Kidney LAP0.23 µM[10]
Phosphonic Amino Acid(R)-Phenylalanine Phosphonic Acid (Pheᵖ)Porcine Kidney LAP0.42 µM[10]
Phosphinate DipeptidehPheᵖ[CH₂]PheBovine Lens LAP66 nM[6][11]
Phosphinate DipeptidehPheᵖ[CH₂]TyrBovine Lens LAP67 nM[6][11]
Phosphinate DipeptidehPheᵖ[CH₂]TyrAminopeptidase N (APN)36 nM[6][11]

Note: Kᵢ values can vary based on enzyme source and assay conditions. This table is for comparative purposes.

This evolution clearly shows how understanding the enzyme's structure allowed for the development of inhibitors over 100 times more potent than the initial phosphonic acid leads.

SAR_Evolution Bestatin Bestatin (Natural Product Lead) PhosphonicAA 1st Gen: Phosphonic Amino Acids (e.g., Leuᵖ) (Mimics P1 site) Bestatin->PhosphonicAA Rationale: Transition-State Mimicry Structure X-ray Structure of LAP-Leuᵖ Complex PhosphonicAA->Structure Provided Structural Insight PhosphinateDipeptide 2nd Gen: Phosphinate Dipeptides (e.g., hPheᵖ[CH₂]Phe) (Probes P1' site) Structure->PhosphinateDipeptide Enabled Structure-Based Design Potency Increased Potency (µM -> nM) PhosphinateDipeptide->Potency

Figure 2: Logical flow of the development of phosphonic LAP inhibitors, from the natural product lead to highly potent, structure-designed compounds.

Experimental Protocol: Evaluating Inhibitor Potency

To ensure scientific integrity, inhibitor evaluation must follow a robust, reproducible protocol. The following is a standard methodology for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against Leucine Aminopeptidase.

Principle

This assay measures the enzymatic activity of LAP using a chromogenic substrate, L-leucine-p-nitroanilide. LAP cleaves the substrate, releasing p-nitroaniline, a yellow product that can be quantified by measuring its absorbance at 405 nm. The rate of product formation is inversely proportional to the inhibitory activity of the test compound.

Materials
  • Leucine Aminopeptidase (e.g., from porcine kidney)

  • Substrate: L-leucine-p-nitroanilide

  • Test Inhibitor Compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂

  • 96-well microplate

  • Microplate spectrophotometer

Step-by-Step Methodology
  • Compound Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. A typical starting concentration might be 1 mM, diluted down to the low nM range. Include a "no inhibitor" control (buffer with solvent only) and a "no enzyme" control.

  • Assay Setup: In a 96-well plate, add 50 µL of the appropriate inhibitor dilution (or control) to each well.

  • Enzyme Addition: Add 25 µL of a pre-determined concentration of LAP enzyme solution to each well (except the "no enzyme" control). Mix gently and pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the L-leucine-p-nitroanilide substrate solution to each well to start the reaction. The final volume in each well is 100 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Subtract the rate of the "no enzyme" control from all other wells to correct for background substrate hydrolysis.

    • Normalize the data by expressing the reaction rates as a percentage of the "no inhibitor" control (100% activity).

    • Plot the percent activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC₅₀ value.

Experimental_Workflow Start Start: Obtain Inhibitor Dilution Prepare Serial Dilutions of Inhibitor Start->Dilution Plating Add Inhibitor & Enzyme to 96-Well Plate Dilution->Plating Incubate Pre-incubate for 15 min (Inhibitor-Enzyme Binding) Plating->Incubate Reaction Add Substrate to Initiate Reaction Incubate->Reaction Measure Kinetic Read at 405 nm (30 min) Reaction->Measure Analysis Calculate Reaction Rates (V) Measure->Analysis Normalize Normalize Data to Control (% Activity) Analysis->Normalize Plot Plot % Activity vs. [Inhibitor] Normalize->Plot IC50 Determine IC₅₀ via Non-linear Regression Plot->IC50

Figure 3: A step-by-step workflow for the determination of an inhibitor's IC₅₀ value using a spectrophotometric assay.

Future Directions and Conclusion

The development of phosphonic leucine aminopeptidase inhibitors is a testament to the power of combining natural product discovery with modern structure-based drug design. The journey from Bestatin to nanomolar phosphinate dipeptides highlights a successful path toward creating highly potent enzyme inhibitors.

Future research will likely focus on several key areas:

  • Improving Selectivity: While potency has been achieved, enhancing selectivity for specific aminopeptidases over others remains a critical goal to minimize off-target effects. This will involve further exploration of the S1' and other subsites of the enzymes.

  • Pharmacokinetic Properties: Optimizing drug-like properties, such as cell permeability, metabolic stability, and oral bioavailability, is essential for translating these potent inhibitors into viable clinical candidates.

  • Novel Applications: As our understanding of the roles of different aminopeptidases grows, these inhibitors will be invaluable tools for probing their functions in new disease contexts, potentially expanding their therapeutic applications beyond oncology and immunology.

References

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  • Wanat, W., et al. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. Pharmaceuticals, 12(3), 139. [Link]

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1-aminohexylphosphonic acid PubChem and ChemSpider entries

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of aminohexylphosphonic acids, focusing on their chemical identity, properties, synthesis, and biological significance. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key information from established chemical databases and peer-reviewed literature to offer a practical and in-depth resource.

Navigating the Nomenclature: 1-Aminohexylphosphonic Acid and Its Isomers

A critical first step in understanding aminohexylphosphonic acids is to clarify the nomenclature, as database entries can be ambiguous. The position of the amino group on the hexyl chain defines the specific isomer and its corresponding properties. Two prominent isomers are (1-aminohexyl)phosphonic acid and (6-aminohexyl)phosphonic acid .

It is crucial to reference the specific Chemical Abstracts Service (CAS) number to ensure the correct compound is being studied. For instance, different suppliers list distinct CAS numbers for what might broadly be termed "aminohexylphosphonic acid," highlighting the importance of precise identification.

IsomerMolecular FormulaMolecular WeightKey Identifiers
(1-Aminohexyl)phosphonic acid C6H16NO3P181.17 g/mol CAS: 63207-60-3[1]
(6-Aminohexyl)phosphonic acid C6H16NO3P181.17 g/mol CAS: 94219-61-1; PubChem CID: 10464928[2][3]

Physicochemical Properties

The physicochemical properties of aminohexylphosphonic acids are fundamental to their behavior in biological and chemical systems. While extensive experimental data for each isomer is not centrally consolidated, predictive models and data from related compounds provide valuable insights.

Property(1-Aminohexyl)phosphonic acid(6-Aminohexyl)phosphonic acid (Predicted)
Melting Point 270-276 °C[1]-
Boiling Point -359.4±44.0 °C[2]
Density -1.204±0.06 g/cm³[2]
pKa -2.60±0.10[2]
Physical Form White powder[1]-

Synthesis of α-Aminophosphonic Acids

The synthesis of α-aminophosphonic acids, such as (1-aminohexyl)phosphonic acid, is a well-established area of organic chemistry. These methods are crucial for accessing these compounds for further study and application.

Generalized Synthetic Workflow

A common and versatile method for synthesizing α-aminophosphonic acids is the Kabachnik-Fields reaction . This one-pot, three-component condensation involves an amine, a carbonyl compound (aldehyde or ketone), and a phosphorus source, typically a dialkyl phosphite.

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product Amine Amine (R1-NH2) KF_Reaction Kabachnik-Fields Reaction Amine->KF_Reaction Carbonyl Carbonyl (R2-CHO) Carbonyl->KF_Reaction Phosphite Dialkyl Phosphite ((RO)2P(O)H) Phosphite->KF_Reaction Phosphonate_Ester α-Aminophosphonate Ester KF_Reaction->Phosphonate_Ester Condensation Final_Product α-Aminophosphonic Acid Phosphonate_Ester->Final_Product Hydrolysis

Caption: Generalized workflow for the synthesis of α-aminophosphonic acids via the Kabachnik-Fields reaction.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general procedure for the synthesis of α-aminophosphonic acids, which can be adapted for specific substrates like those required for aminohexylphosphonic acids.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of the chosen aldehyde (e.g., hexanal for this compound), an amine (e.g., benzylamine), and a dialkyl phosphite (e.g., diethyl phosphite).

  • Condensation : The reaction mixture is typically heated, often under solvent-free conditions or in a suitable solvent like toluene, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Formation of the α-Aminophosphonate Ester : The three components condense to form the corresponding α-aminophosphonate ester.

  • Hydrolysis : The resulting ester is then hydrolyzed to the final α-aminophosphonic acid. This is commonly achieved by refluxing with a strong acid, such as hydrochloric acid.

  • Isolation and Purification : After hydrolysis, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Spectral Data and Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR spectra are used to identify the protons on the alkyl chain and the amino group.

    • ¹³C NMR provides information on the carbon skeleton.

    • ³¹P NMR is particularly diagnostic for organophosphorus compounds, with the phosphonic acid group exhibiting a characteristic chemical shift.

  • Infrared (IR) Spectroscopy : IR spectra can confirm the presence of key functional groups, including the N-H stretches of the amino group, C-H stretches of the alkyl chain, and the P=O and P-O-H vibrations of the phosphonic acid moiety.

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.

Biological Significance and Applications

Aminophosphonic acids are recognized as structural analogs of natural amino acids, a feature that underpins their diverse biological activities.[4] This structural mimicry allows them to interact with biological systems, often as inhibitors of enzymes that process amino acids.

Potential Therapeutic Applications

The unique properties of aminophosphonic acids have led to their investigation in various therapeutic areas.[5] Their resistance to enzymatic hydrolysis compared to phosphate esters makes them attractive candidates for drug development.[5]

  • Enzyme Inhibition : As analogs of the transition state of peptide bond hydrolysis, they can act as potent inhibitors of various proteases.[6]

  • Anticancer Activity : Certain aminophosphonic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as novel chemotherapeutic agents.[7][8]

  • Antimicrobial and Antiviral Properties : The biological activity of these compounds extends to antimicrobial and antiviral applications.[5]

  • Other Therapeutic Areas : Research has also explored their potential in treating diabetes, asthma, inflammation, and heart failure.[4][8]

Mechanism of Action

The biological activity of aminophosphonic acids often stems from their ability to mimic the tetrahedral transition state of substrate binding to an enzyme. The phosphonic acid group, being geometrically and electronically similar to the carboxylate group of amino acids, can bind to the active site of enzymes, leading to inhibition.

G cluster_mimicry Structural Analogy cluster_interaction Biological Interaction cluster_outcome Outcome AminoAcid α-Amino Acid (Substrate) Enzyme Enzyme Active Site AminoAcid->Enzyme Binds and is processed AminophosphonicAcid α-Aminophosphonic Acid (Inhibitor) AminophosphonicAcid->Enzyme Binds tightly (mimics transition state) Inhibition Enzyme Inhibition Enzyme->Inhibition Leads to TherapeuticEffect Therapeutic Effect Inhibition->TherapeuticEffect Results in

Caption: Logical relationship illustrating the mechanism of enzyme inhibition by α-aminophosphonic acids.

Safety and Handling

Aminophosphonic acids and their derivatives are generally considered to be irritants. Standard laboratory safety precautions should be observed when handling these compounds.

  • Hazard Statements : May cause skin irritation, serious eye irritation, and respiratory irritation.[9]

  • Precautionary Measures : Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

Conclusion

Aminohexylphosphonic acids, as part of the broader class of aminophosphonic acids, represent a versatile and biologically significant class of compounds. Their synthesis is accessible through established methods, and their structural analogy to amino acids confers a wide range of potential therapeutic applications. Further research into specific isomers, such as this compound and 6-aminohexylphosphonic acid, will undoubtedly uncover more of their unique properties and potential uses in medicine and biotechnology. Precise identification through CAS numbers and thorough characterization are paramount for advancing our understanding and application of these promising molecules.

References

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  • PubChem. (S)-(1-aminoethyl)phosphonic acid | C2H8NO3P | CID 181769. Available from: [Link]

  • PubChem. Aminoethylphosphinic acid | C2H8NO2P | CID 3018298. Available from: [Link]

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  • Ordonez, M., et al. (2016). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Molecules, 21(9), 1162. Available from: [Link]

  • Orsini, F., & Sello, G. (2010). Aminophosphonic acids and derivatives. Synthesis and biological applications. Current Medicinal Chemistry, 17(3), 261-289. Available from: [Link]

  • ResearchGate. The structure of (1-amino-1-cyclohexyl) phosphonic acid. Available from: [Link]

  • Keglevich, G., et al. (2019). Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. Molecules, 24(21), 3946. Available from: [Link]

  • ChemWhat. (1-AMINOHEXYL) PHOSPHONIC ACID CAS#: 63207-60-3. Available from: [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of 1-Aminohexylphosphonic Acid via the Kabachnik-Fields Reaction

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 1-aminohexylphosphonic acid, a valuable α-aminophosphonic acid, utilizing the robust and versatile Kabachnik-Fields reaction. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development, offering a detailed workflow from starting materials to the final purified product.

Introduction: The Significance of α-Aminophosphonic Acids

α-Aminophosphonic acids are a critical class of compounds in medicinal and biological chemistry. They are recognized as structural analogues and bioisosteres of α-amino acids, where a tetrahedral phosphonic acid group replaces the planar carboxylic acid moiety.[1][2] This structural modification imparts unique biochemical properties, leading to applications as enzyme inhibitors, antibiotics, antitumor agents, and peptide mimetics.[3][4] The Kabachnik-Fields reaction, a one-pot, three-component condensation, stands as one of the most efficient and widely used methods for synthesizing the α-aminophosphonate scaffold.[1][2][5][6] This application note details a reliable protocol for the synthesis of this compound using this powerful transformation.

The Kabachnik-Fields Reaction: Mechanistic Insights

The Kabachnik-Fields reaction is a multicomponent condensation involving a carbonyl compound, an amine, and a hydrophosphoryl compound, typically a dialkyl phosphite.[2][5] Understanding the mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

The reaction can proceed through two primary pathways, with the dominant route often depending on the specific substrates and catalysts employed.[1][5]

  • Pathway A (Imine Pathway): This is the most commonly accepted mechanism.[7][8] The amine and carbonyl compound (hexanal) first condense to form an imine intermediate (a Schiff base). This step is reversible, and the removal of water can drive the equilibrium forward.[8] Subsequently, the dialkyl phosphite adds across the C=N double bond of the imine in a nucleophilic addition (a process related to the Pudovik reaction) to yield the α-aminophosphonate.[2][8]

  • Pathway B (α-Hydroxyphosphonate Pathway): In this alternative route, the dialkyl phosphite first adds to the carbonyl group of the aldehyde to form an α-hydroxyphosphonate intermediate (the Abramov reaction).[3][8] This intermediate then undergoes nucleophilic substitution by the amine, displacing the hydroxyl group to form the final product.[1]

Both Lewis and Brønsted acids are frequently used as catalysts to accelerate the reaction.[7][8] They function by activating the carbonyl group towards nucleophilic attack, thereby promoting both imine formation and the subsequent addition of the phosphite.[7][8] While many effective catalysts exist, including metal triflates and indium(III) chloride, catalyst-free conditions have also been successfully developed, often by simply heating the neat reactants.[1][5][7]

Experimental Workflow Overview

The synthesis of this compound is a two-stage process. First, the Kabachnik-Fields reaction is performed to create the stable diethyl ester intermediate. Second, this ester is hydrolyzed under acidic conditions to yield the final phosphonic acid.

Kabachnik_Fields_Workflow cluster_0 Part A: Synthesis of Diethyl (1-Aminohexyl)phosphonate cluster_1 Part B: Hydrolysis to this compound A1 Reactant Mixing (Hexanal, NH4OAc, Diethyl Phosphite) A2 Kabachnik-Fields Reaction (Solvent-free, 90-100°C) A1->A2 A3 Aqueous Work-up (EtOAc/Water Extraction) A2->A3 A4 Purification (Silica Gel Chromatography) A3->A4 A5 Intermediate Product (Phosphonate Ester) A4->A5 B1 Acid Hydrolysis (Reflux in 6M HCl) A5->B1 Proceed to Hydrolysis B2 Isolation & Purification (Evaporation, Recrystallization) B1->B2 B3 Final Product (this compound) B2->B3

Caption: Workflow for the two-stage synthesis of this compound.

Detailed Synthesis Protocol

Safety Precaution: This protocol involves handling hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Hexanal is flammable and an irritant. Diethyl phosphite is combustible. Concentrated hydrochloric acid is highly corrosive.

Part A: Synthesis of Diethyl (1-Aminohexyl)phosphonate

Materials and Reagents:

  • Hexanal (Reagent Grade, ≥98%)

  • Ammonium Acetate (ACS Reagent, ≥97%)

  • Diethyl Phosphite (≥98%)

  • Ethyl Acetate (EtOAc, HPLC Grade)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography, 230-400 mesh)

Equipment:

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and hot plate with oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for column chromatography

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add hexanal (1.00 g, 10.0 mmol, 1.0 equiv), ammonium acetate (0.85 g, 11.0 mmol, 1.1 equiv), and diethyl phosphite (1.38 g, 10.0 mmol, 1.0 equiv).

    • Rationale: Ammonium acetate serves as the ammonia source. A slight excess ensures the complete reaction of the limiting aldehyde. This protocol utilizes a solvent-free approach, which is environmentally friendly and can lead to higher reaction concentrations and rates.[9]

  • Fit the flask with a reflux condenser and heat the mixture in an oil bath at 95-100 °C with vigorous stirring for 4-6 hours.

    • Rationale: Thermal conditions are often sufficient to drive the catalyst-free Kabachnik-Fields reaction.[9] The reaction progress should be monitored (e.g., by Thin Layer Chromatography (TLC)) until the starting aldehyde spot has been consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

    • Rationale: The bicarbonate wash removes any unreacted ammonium acetate and acidic impurities. The brine wash helps to remove residual water from the organic layer.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude oil by silica gel column chromatography.[10][11] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure diethyl (1-aminohexyl)phosphonate.

    • Rationale: Column chromatography is a standard and effective method for purifying the phosphonate ester intermediate from non-polar byproducts and any remaining starting materials.[10]

Part B: Hydrolysis to this compound

Materials and Reagents:

  • Diethyl (1-aminohexyl)phosphonate (from Part A)

  • 6M Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Place the purified diethyl (1-aminohexyl)phosphonate (1.0 equiv) in a round-bottom flask.

  • Add 6M HCl (approximately 10 mL per gram of ester) and heat the mixture to reflux (approx. 110 °C) for 8-12 hours.

    • Rationale: Concentrated acid hydrolysis is a standard method for cleaving the ethyl esters of phosphonates to yield the corresponding phosphonic acid. The prolonged reflux ensures complete dealkylation.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the water and excess HCl.

  • Add a small amount of deionized water to the residue and evaporate again. Repeat this process twice to ensure complete removal of residual HCl.

  • The resulting crude solid or viscous oil can be purified by recrystallization. Dissolve the crude product in a minimum amount of boiling water and add ethanol until turbidity is observed.

  • Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) to facilitate complete crystallization.

  • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Summary and Characterization

The following table summarizes the quantitative aspects of the protocol.

ParameterValueNotes
Part A: Reactants
Hexanal1.00 g (10.0 mmol)Limiting Reagent
Ammonium Acetate0.85 g (11.0 mmol)Amine Source
Diethyl Phosphite1.38 g (10.0 mmol)Phosphorus Source
Part A: Product
Product NameDiethyl (1-aminohexyl)phosphonate
Molecular FormulaC₁₀H₂₄NO₃P
Molecular Weight237.28 g/mol
Expected Yield70-85%Based on typical yields for similar reactions.
Part B: Product
Product NameThis compound[12]
Molecular FormulaC₆H₁₆NO₃P[12]
Molecular Weight181.17 g/mol [12]
Expected Yield80-95% (from ester)Hydrolysis is typically high-yielding.

Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • ¹H NMR, ¹³C NMR, ³¹P NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (P=O, O-H, N-H).

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Part A Incomplete reaction.Increase reaction time or temperature. Consider adding a Lewis acid catalyst (e.g., 5 mol% Mg(ClO₄)₂) to accelerate the reaction.[1][13]
Decomposition of reactants/products.Lower the reaction temperature and monitor closely.
Product is an oil and does not crystallize in Part B Impurities are present.Re-purify the intermediate ester by column chromatography. For the final acid, attempt purification via ion-exchange chromatography.
Convert the aminophosphonic acid to a salt (e.g., with HCl) which may induce crystallization.[10]
Multiple spots on TLC after Part A purification Incomplete separation.Optimize the eluent system for column chromatography. A shallower gradient or a different solvent system (e.g., Dichloromethane/Methanol) may be required.

References

  • Colak, M. C., & Colak, F. (2025, December 4). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI.
  • Colak, M. C., & Colak, F. (2026, January 4). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI.
  • Benchchem. Technical Support Center: Synthesis of Aminophosphonic Acids. Benchchem.
  • Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE.
  • Organic Chemistry Portal. Kabachnik-Fields Reaction. Organic-chemistry.org.
  • Zefirov, N. S., & Matveeva, E. D. (2008). Catalytic Kabachnik-Fields reaction: new horizons for old reaction. Arkivoc.
  • Keglevich, G., & Bálint, E. (2018). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. PMC.
  • Wikipedia. Kabachnik–Fields reaction. Wikipedia.
  • PubChem. (S)-(1-aminoethyl)phosphonic acid. PubChem.
  • ResearchGate. Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction.
  • Sigma-Aldrich. (S)-(+)-1-Aminoethylphosphonic acid 99%. Sigma-Aldrich.
  • PubChem. 1-Aminoethylphosphonic acid, (R)-. PubChem.
  • PubChem. 1-(Aminoethyl)phosphonic acid. PubChem.
  • Ordóñez, M., et al. (2016). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. MDPI.
  • Drabik, P., et al. (2020). Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction. RSC Advances.
  • CP Lab Safety. This compound, 1 mg. CP Lab Safety.
  • Liu, H., et al. (2014). One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions. PMC.
  • Palacios, F., et al. (2019). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. PMC.

Sources

Kinetic analysis of 1-aminohexylphosphonic acid inhibition constants (Ki)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of 1-Aminohexylphosphonic Acid as a Leucine Aminopeptidase Inhibitor


 Determination of Phosphonate Transition-State Analogues[1]

Executive Summary

This application note details the kinetic evaluation of This compound (Ahp) , a structural analogue of norleucine, as an inhibitor of Leucine Aminopeptidase (LAP) .[1] Unlike standard carboxylic acid inhibitors (e.g., bestatin),


-aminophosphonic acids act as transition-state analogues .[1] The phosphonate group (

) mimics the tetrahedral geometry of the hydrated peptide bond intermediate, forming a stable coordination complex with the active site zinc ions.[1]

This protocol addresses the specific challenges of phosphonate kinetics, including slow-binding behavior and metal-ion dependency , providing a robust workflow for determining the inhibition constant (


).[1]

Mechanistic Background

Leucine Aminopeptidase (LAP) (EC 3.4.11.[1]1) is a cytosolic metallopeptidase that hydrolyzes N-terminal residues (preferentially Leucine) from peptides.[1] Its active site contains two zinc ions (


) crucial for catalysis.[1]

Mechanism of Inhibition: this compound acts as a competitive inhibitor.[1] The phosphonate group acts as a bidentate ligand, displacing the catalytic water molecule and coordinating with the binuclear zinc center.[1] This mimics the gem-diolate transition state of peptide hydrolysis, resulting in high-affinity binding (often in the low micromolar range).[1]

Diagram 1: Mechanism of Action (Transition State Mimicry)

G Enzyme LAP Active Site (Binuclear Zn2+ Center) TransitionState Tetrahedral Intermediate Enzyme->TransitionState Catalysis Complex E-I Complex (Dead-End) Enzyme->Complex Zn2+ Chelation Substrate Substrate (L-Leu-pNA) Substrate->TransitionState Hydrolysis Inhibitor Inhibitor (this compound) Inhibitor->Enzyme Competition Inhibitor->TransitionState Structural Mimicry Inhibitor->Complex Slow Binding

Caption: this compound mimics the tetrahedral transition state, chelating active site Zinc ions to form a stable, inactive complex.[1]

Materials & Reagents

ReagentSpecificationPurpose
Enzyme Porcine Kidney LAP (Microsomal)Target Enzyme (Sigma L6007 or equiv.)[1]
Substrate L-Leucine-

-nitroanilide (L-Leu-pNA)
Chromogenic substrate (

nm)
Inhibitor This compoundTest compound (Synthesized or Commercial)
Buffer Base 50 mM Tris-HCl or Tricine, pH 8.0Maintains optimal pH for LAP activity
Activator 1 mM

or 5 mM

Critical: LAP requires metal activation
Stop Solution 10% Acetic Acid or Citric AcidTerminates reaction for endpoint assays

Experimental Protocol

Phase 1: Enzyme Activation (Critical Step)

LAP is often stored in an inactive form.[1] Failure to activate will result in negligible signal.[1]

  • Dilute LAP stock to ~0.5 units/mL in Activation Buffer (50 mM Tris-HCl pH 8.0, 1 mM

    
    ).
    
  • Incubate at 37°C for 2 hours .

  • Store on ice immediately after activation. Note: Activated enzyme is stable for ~4-6 hours.[1]

Phase 2: Preliminary Screening

Determine the approximate potency range before full


 analysis.[1]
  • Substrate Prep: Prepare 2 mM L-Leu-pNA stock in 10% DMSO/Buffer.

  • Inhibitor Prep: Prepare 10-fold serial dilutions of this compound (e.g., 1 mM to 1 nM).[1]

  • Assay:

    • Mix 80

      
      L Buffer + 10 
      
      
      
      L Inhibitor + 10
      
      
      L Activated Enzyme.[1]
    • Pre-incubate for 15 min at 37°C (Essential for phosphonates to reach equilibrium).

    • Add 100

      
      L Substrate (Final 
      
      
      
      ).[1]
    • Measure Absorbance (405 nm) kinetically for 10 min.[1]

  • Calculate: Plot % Activity vs. Log[Inhibitor] to estimate

    
    .
    
Phase 3: Detailed Determination (Dixon Method)

To determine the mode of inhibition (Competitive) and the exact


.[1]

Experimental Matrix:

  • [Inhibitor]: 0, 0.5

    
    , 1
    
    
    
    , 2
    
    
    , and 4
    
    
    the estimated
    
    
    .[1]
  • [Substrate]: 0.5

    
    , 1
    
    
    
    , 2
    
    
    , and 4
    
    
    the
    
    
    of L-Leu-pNA (approx. 1-2 mM).[1]

Workflow Diagram:

Workflow Prep Preparation (Activation of LAP) Mix Pre-Incubation (E + I + Buffer) 15 min @ 37°C Prep->Mix Activated E Start Initiation (+ Substrate) Mix->Start Read Kinetic Read (405 nm, 10 min) Start->Read Analyze Data Fit (Dixon Plot) Read->Analyze

Caption: Kinetic workflow emphasizing the pre-incubation step required for phosphonate inhibitors.

Data Analysis & Calculation

A. Primary Plot (Michaelis-Menten)

Plot Initial Velocity (


) vs. Substrate Concentration (

) for each Inhibitor concentration (

).[1]
  • Competitive Inhibition Signature:

    
     remains constant; apparent 
    
    
    
    (
    
    
    ) increases.
  • Equation:

    
    [1]
    
B. Secondary Plot (Dixon Plot)

Plot


 (y-axis) vs. 

(x-axis) for each fixed substrate concentration.[1]
  • Interpretation:

    • Lines should intersect in the second quadrant (above the x-axis, to the left of y-axis).[1]

    • The X-coordinate of the intersection point corresponds to

      
      .[1][2]
      
    • Formula:

      
      [1]
      
C. Troubleshooting Phosphonate Kinetics
  • Non-Linearity (Curvature): If the reaction rate slows down significantly over time (more than substrate depletion predicts), the inhibitor may be Slow-Binding .[1]

    • Solution: Extend pre-incubation time to 30-60 minutes.

  • pH Sensitivity: Phosphonic acids have two

    
     values (~2.5 and ~7.5).[1] At pH 8.0, the group is fully ionized (
    
    
    
    ).[1] Ensure buffer capacity is sufficient to maintain this state.

Expected Results & Validation

  • Typical

    
    :  For this compound against Porcine LAP, expect a 
    
    
    
    in the micromolar range (1–50
    
    
    M)
    .[1]
    • Note: The isobutyl analogue (1-amino-3-methylbutylphosphonic acid) is generally more potent (

      
      M) as it perfectly mimics Leucine.[1] The hexyl chain (Ahp) mimics Norleucine, which is also a good substrate/inhibitor for LAP.[1]
      
  • Validation Criteria:

    • 
       for linear fits.[1]
      
    • Intersection point variance < 10% across different substrate concentrations.[1]

References

  • Kafarski, P., & Lejczak, B. (1991).[1] Aminophosphonic acids of potential medical importance. Current Medicinal Chemistry.

  • Sträter, N., & Lipscomb, W. N. (1995).[1] Transition state analogue L-leucinephosphonic acid bound to bovine lens leucine aminopeptidase: X-ray structure at 1.65 A resolution in a new crystal form. Biochemistry.

  • Oleksyszyn, J., & Powers, J. C. (1991).[1] Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters. Biochemistry.

  • Kowalczyk, W., et al. (2002).[1] Synthesis and evaluation of aminophosphonates as inhibitors of leucine aminopeptidase. Journal of Enzyme Inhibition and Medicinal Chemistry. [1]

  • Copeland, R. A. (2013).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[1] [1]

Sources

High-Precision Potency Determination of 1-Aminohexylphosphonic Acid against Leucine Aminopeptidase

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-LAP-PHOS-01

Abstract

This application note details the protocol for evaluating the inhibitory potency of 1-aminohexylphosphonic acid (Ahp) against Leucine Aminopeptidase (LAP) using the chromogenic substrate L-leucine-p-nitroanilide (L-Leu-pNA) . Unlike standard competitive inhibition assays, aminophosphonates often exhibit slow-binding kinetics due to transition-state mimicry and zinc coordination.[1] This guide provides a modified pre-incubation protocol designed to capture accurate


 and 

values, preventing the underestimation of potency common in rapid-mix formats.

Scientific Background & Mechanism[1][2][3][4]

The Target: Leucine Aminopeptidase (LAP)

Leucine Aminopeptidase (EC 3.4.11.[2]1) is a cytosolic exopeptidase that preferentially cleaves N-terminal leucine, isoleucine, and norleucine residues. It is a metalloenzyme requiring metal ions (typically


 for catalysis and 

or

for activation) to stabilize the active site geometry.
The Substrate: L-Leucine-p-nitroanilide

L-Leu-pNA is a synthetic substrate where L-leucine is amide-bonded to p-nitroaniline.[2]

  • Reaction: LAP hydrolyzes the amide bond.

  • Signal: Release of free p-nitroaniline (pNA) .

  • Detection: pNA absorbs strongly at 405 nm (Yellow), whereas the intact substrate is colorless.

The Inhibitor: this compound (Ahp)

Ahp is a phosphonic acid analogue of norleucine. It acts as a Transition State Analogue (TSA) .

  • Mechanism: The tetrahedral phosphonate group (

    
    ) mimics the tetrahedral transition state of the peptide bond hydrolysis but cannot be cleaved.
    
  • Binding: The phosphonate oxygen atoms coordinate strongly with the active site Zinc ions, displacing the catalytic water molecule.

  • Kinetic Implication: This coordination often induces a conformational change in the enzyme, leading to slow-binding inhibition .

LAP_Mechanism Enzyme LAP (Active Site Zn2+) Complex_ES E-S Complex (Tetrahedral Intermediate) Enzyme->Complex_ES + Substrate Complex_EI E-I Complex (Zinc Chelation) Enzyme->Complex_EI + Inhibitor (Slow Binding) Substrate L-Leu-pNA Substrate->Complex_ES Inhibitor This compound (Ahp) Inhibitor->Complex_EI Product L-Leu + pNA (Yellow, 405nm) Complex_ES->Product Hydrolysis Complex_EI->Enzyme Reversible (Very Slow)

Figure 1: Mechanism of Action. Ahp acts as a competitive inhibitor by chelating the active site Zinc, preventing substrate hydrolysis.

Materials & Reagents

ComponentSpecificationPreparation Notes
Assay Buffer 50 mM Tris-HCl, pH 8.0Filter sterilize. Store at 4°C.
Activator 1 mM

or

Essential for LAP activity. Add fresh to buffer.
Enzyme Leucine Aminopeptidase (Porcine Kidney)Dilute to 0.1–0.5 Units/mL in Assay Buffer immediately before use.[3]
Substrate L-Leucine-p-nitroanilide (L-Leu-pNA)Stock: 20 mM in Methanol or DMSO.Working: Dilute to 2 mM in Assay Buffer.
Inhibitor This compound (Ahp)Stock: 10 mM in water or buffer (pH adjusted to 8.0).Working: Serial dilutions (e.g., 0.1

to 100

).
Stop Solution 30% Acetic AcidOptional for endpoint assays.

Critical Note on Inhibitor Solubility: Aminophosphonic acids are zwitterionic. Ensure the stock solution pH is adjusted to ~8.0 to ensure solubility and proper ionization state before adding to the assay.

Experimental Protocol

Enzyme Activation (Pre-Assay)

Commercial LAP (especially porcine) is often supplied in ammonium sulfate suspensions and requires metal ion activation.

  • Dilute LAP stock into Assay Buffer containing 1 mM

    
    .
    
  • Incubate at 37°C for 30 minutes prior to use. This ensures the active site is fully metallated.

Assay Workflow (96-Well Plate)

To account for the slow-binding nature of phosphonates, this protocol uses a Pre-incubation step.

  • Blank Wells: Add 10 µL Assay Buffer.

  • Control Wells (100% Activity): Add 10 µL Assay Buffer.

  • Test Wells: Add 10 µL of Ahp (various concentrations).

  • Enzyme Addition: Add 50 µL of Activated Enzyme to Control and Test wells (but NOT Blank wells).

  • Pre-Incubation (CRITICAL): Incubate plate at 37°C for 15 minutes .

    • Why? Allows Ahp to reach equilibrium with the enzyme (

      
      ) before substrate competes.
      
  • Substrate Addition: Add 40 µL of L-Leu-pNA (2 mM) to all wells (Final volume 100 µL).

  • Measurement: Immediately place in plate reader.

    • Mode: Kinetic.[4][5]

    • Wavelength: 405 nm.[2][3][6][7]

    • Duration: 10–20 minutes (read every 30 seconds).

Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) Start Start Activate Activate Enzyme (LAP + MnCl2, 37°C, 30 min) Start->Activate Dilute Dilute Inhibitor (Ahp) & Substrate (L-Leu-pNA) Start->Dilute Pipette_I 1. Add Inhibitor / Buffer (10 µL) Pipette_E 2. Add Activated Enzyme (50 µL) Activate->Pipette_E Dilute->Pipette_I Pipette_I->Pipette_E Incubate 3. PRE-INCUBATION (15 min @ 37°C) Pipette_E->Incubate Pipette_S 4. Add Substrate (40 µL) Incubate->Pipette_S Read Kinetic Read (405 nm, 20 mins) Pipette_S->Read Analyze Calculate Vmax & IC50 Read->Analyze

Figure 2: Experimental Workflow. The pre-incubation step (Red) is critical for accurate potency assessment of phosphonic acid inhibitors.

Data Analysis

Calculating Initial Velocity ( )
  • Plot Absorbance (405 nm) vs. Time (min) for each well.

  • Select the linear portion of the curve (typically minutes 2–10).

  • Calculate the slope ($ \Delta Abs / \Delta min $).[3] This is

    
    .
    
  • Subtract the slope of the Blank wells from all Test and Control wells.

Calculating % Inhibition


Determining

Plot % Inhibition (Y-axis) vs. Log[Ahp Concentration] (X-axis) . Fit the data to a 4-parameter logistic regression model (Sigmoidal Dose-Response).

Calculating (Inhibition Constant)

Since Ahp is a competitive inhibitor (binds active site), use the Cheng-Prusoff Equation :



  • 
     : Final concentration of L-Leu-pNA used (e.g., 0.8 mM).
    
  • 
     : The Michaelis constant for L-Leu-pNA (typically 0.5 – 1.0 mM for Porcine LAP, but must be determined experimentally for your specific enzyme batch).
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Non-linear progress curves Substrate depletion or Enzyme instabilityReduce Enzyme concentration. Ensure buffer contains

or

.
Low Signal Enzyme inactiveCheck activation step (Section 4.1). Ensure pH is 8.0.
Inhibitor Precipitates pH mismatchAhp is less soluble at acidic pH. Dissolve stock in pH 8.0 buffer.
Variable

Equilibrium not reachedIncrease Pre-incubation time from 15 to 30 minutes.

References

  • Rawlings, N. D., & Barrett, A. J. (1993). Evolutionary families of peptidases. Biochemical Journal, 290(Pt 1), 205–218. Link

  • Giannousis, P. P., & Bartlett, P. A. (1987).[4] Phosphorus amino acid analogues as inhibitors of leucine aminopeptidase.[4][5][8][9] Journal of Medicinal Chemistry, 30(9), 1603–1609. Link

  • Taylor, A. (1993). Aminopeptidases: structure and function. FASEB Journal, 7(2), 290–298. Link

  • Sigma-Aldrich. (n.d.).[7][9] Enzymatic Assay of Aminopeptidase, Leucine (EC 3.4.11.1). Technical Bulletin. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 1-Aminohexylphosphonic Acid in Tris-HCl Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubilization of 1-aminohexylphosphonic acid in Tris-HCl buffers. Our goal is to equip you with the foundational knowledge and practical steps to overcome these common experimental hurdles.

Understanding the Challenge: The Chemistry of this compound and Tris-HCl

Successfully dissolving this compound in a Tris-HCl buffer system requires an understanding of the physicochemical properties of both the compound and the buffer.

This compound: A Zwitterionic Molecule

This compound is an amino acid analog containing both a basic amino group (-NH₂) and an acidic phosphonic acid group (-PO(OH)₂). In aqueous solutions, these functional groups can ionize, leading to the formation of a zwitterion—a molecule with both a positive and a negative charge, yet an overall net charge of zero.

Functional Group Estimated pKa Description
First Phosphonic Acid Proton~2-3The first proton of the phosphonic acid group is strongly acidic.
Second Phosphonic Acid Proton~7-8The second proton of the phosphonic acid group is less acidic.
Amino Group~10-11The amino group is basic and becomes protonated at lower pH values.
Note: These are estimated values based on general pKa ranges for similar functional groups and should be used as a guide.

The pH at which the net charge of the molecule is zero is its isoelectric point (pI) . For zwitterionic compounds, solubility is at its minimum at the pI because the strong intermolecular electrostatic interactions in the solid state are not as effectively overcome by interactions with water molecules.[1][2][3]

Tris-HCl Buffer

Tris-HCl (Tris(hydroxymethyl)aminomethane hydrochloride) is a commonly used biological buffer with a pKa of approximately 8.1 at 25°C, providing an effective buffering range between pH 7 and 9.[4] It is important to note that the pH of Tris buffers is sensitive to temperature changes.[5]

Potential Interactions

While Tris is generally considered a non-interfering buffer in many biological applications, its primary amine group can be reactive under certain conditions.[5] Additionally, Tris has been reported to chelate some divalent metal ions, which could be a consideration in certain experimental setups.[6] Direct, significant interactions between Tris and phosphonate groups that would impede solubility are not widely documented; however, the ionic environment created by the buffer is a critical factor.

Troubleshooting Guide: Enhancing Solubility

This section is designed in a question-and-answer format to directly address common issues encountered during the solubilization of this compound in Tris-HCl buffers.

Q1: I've added this compound to my Tris-HCl buffer, and it's not dissolving. What is the first thing I should check?

A1: Check the pH of your buffer.

The most common reason for poor solubility of zwitterionic compounds is that the pH of the solution is at or near the isoelectric point (pI) of the molecule.

Causality: At the pI, the net charge of this compound is zero, leading to strong intermolecular forces that favor the solid state over dissolution. By adjusting the pH away from the pI, you increase the net positive or negative charge on the molecule, which enhances its interaction with polar water molecules and improves solubility.

Workflow for pH Adjustment:

Caption: Workflow for pH-based solubility troubleshooting.

Step-by-step Protocol for pH Adjustment:

  • Prepare your Tris-HCl buffer at the desired concentration.

  • Add the solid this compound to the buffer.

  • While stirring, monitor the pH of the suspension.

  • Gradually add small aliquots of a dilute strong acid (e.g., 0.1 M HCl) or a dilute strong base (e.g., 0.1 M NaOH) to shift the pH away from the estimated pI (around 6-7).

  • Continue stirring and observe for dissolution.

  • Once the compound is fully dissolved, carefully back-titrate with the acid or base to your target experimental pH.

Q2: I've adjusted the pH, but the solubility is still not optimal. What are my next steps?

A2: Consider using co-solvents or adjusting the temperature.

If pH adjustment alone is insufficient, modifying the properties of the solvent can aid in solubilization.

Causality:

  • Co-solvents: The long hexyl chain of this compound introduces a degree of hydrophobicity. A small amount of a polar, water-miscible organic solvent can reduce the polarity of the bulk solvent, which may improve the solubility of compounds with both polar and non-polar character.

  • Temperature: For many compounds, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid.

Recommended Strategies:

Method Protocol Considerations
Co-solvents Add a small percentage (e.g., 1-5% v/v) of a polar organic solvent like DMSO or ethanol to your buffer.Ensure the co-solvent is compatible with your downstream applications and does not affect the activity of any enzymes or proteins in your experiment.
Temperature Gently warm the buffer while stirring.Be mindful that the pH of Tris buffer is temperature-dependent.[5] Also, ensure that elevated temperatures will not degrade your compound or other components of your solution.
Q3: Could the concentration of my Tris buffer be the issue?

A3: It's possible. The ionic strength of the buffer can influence solubility.

Causality: The solubility of zwitterions can be affected by the ionic strength of the solution. Increasing the ionic strength can sometimes enhance solubility through a "salting-in" effect, where the ions from the buffer shield the charged groups of the zwitterion, reducing intermolecular attractions. However, at very high salt concentrations, a "salting-out" effect can occur, leading to decreased solubility.

Experimental Approach:

If you suspect the buffer concentration is a factor, try preparing a series of Tris-HCl buffers at different concentrations (e.g., 25 mM, 50 mM, 100 mM) at your target pH and test the solubility of this compound in each.

Frequently Asked Questions (FAQs)

Q: What is the estimated isoelectric point (pI) of this compound?

A: The pI can be estimated by averaging the pKa values of the functional groups that bound the neutral zwitterionic form. Using our estimated pKa values, the pI would be approximately (pKa₂ + pKa₃) / 2, which would be in the range of 6-7.

Q: Why is my this compound less soluble than other amino acids?

A: The presence of the phosphonic acid group and the hexyl chain can influence solubility. The phosphonic acid group has two acidic protons, leading to a more complex ionization profile compared to a carboxylic acid. The hexyl chain adds significant hydrophobic character to the molecule, which can decrease aqueous solubility.[7][8]

Q: Can I prepare a concentrated stock solution of this compound?

A: Yes, it is highly recommended to prepare a concentrated stock solution. This allows for the addition of a small volume of the stock to your final experimental buffer, minimizing any effects from the pH or co-solvents used to dissolve the compound initially.

Protocol for Preparing a Concentrated Stock Solution:

  • Weigh out the desired amount of this compound.

  • Add a minimal amount of deionized water.

  • While stirring, add a dilute strong base (e.g., 1 M NaOH) dropwise until the compound fully dissolves. This will deprotonate the phosphonic acid and amino groups, forming a highly soluble salt.

  • Once dissolved, bring the solution to the final desired volume with deionized water.

  • Store the stock solution appropriately (check the manufacturer's recommendations).

  • When preparing your final working solution, remember to account for the small volume of the basic stock solution when adjusting the final pH of your Tris-HCl buffer.

Q: Are there alternative buffers I can use?

A: If you continue to face challenges with Tris-HCl, you could consider other biological buffers such as HEPES or MOPS. However, it is important to verify their compatibility with your specific experimental system. Phosphate buffers may not be ideal as they can sometimes precipitate with certain compounds.[9]

Visualizing the pH-Dependent Charge of this compound

The following diagram illustrates the predominant ionic species of this compound at different pH ranges.

A pH < pKa1 (~2-3) Net Charge: +1 (Cationic) B pKa1 < pH < pKa2 (~7-8) Net Charge: 0 (Zwitterionic) A->B Deprotonation of first phosphonic proton C pKa2 < pH < pKa3 (~10-11) Net Charge: -1 (Anionic) B->C Deprotonation of second phosphonic proton D pH > pKa3 Net Charge: -2 (Dianionic) C->D Deprotonation of amino group

Caption: Predominant charge states of this compound across a pH gradient.

References

  • Amino-Alkylphosphonate-Grafted TiO2: How the Alkyl Chain Length Impacts the Surface Properties and the Adsorption Efficiency for Pd. ACS Omega, 2022.
  • Amino-Alkylphosphonate-Grafted TiO2: How the Alkyl Chain Length Impacts the Surface Properties and the Adsorption Efficiency for Pd. PubMed, 2022.
  • Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Amerigo Scientific, 2024.
  • Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Schrödinger, 2023.
  • Rapid and Accurate Prediction of pKa Values of C–H Acids Using Graph Convolutional Neural Networks. Journal of the American Chemical Society, 2019.
  • Zwitterion. chemeurope.com.
  • A Simple Method for Improving Protein Solubility and Long-Term Stability. Protein Science, 2005.
  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggreg
  • Phosphon
  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large D
  • Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations.
  • Theory of aqueous solubility prediction. Chemaxon.
  • The difference between Tris-Hcl and phosph
  • Novel phosphonate chelating agents for heavy metal detoxification: Structure-activity relationships and selectivity optimiz
  • The interaction of divalent metal ions with tris buffer in dilute solution. PubMed, 1966.
  • pKalculator: A pKa predictor for C-H bonds. ChemRxiv, 2023.
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 2016.
  • Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University & Research, 2018.
  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 d
  • The importance of chain-length on the wettability and solubility of organic homologs. ScienceDirect, 2025.
  • metal-phosphonate chemistry: synthesis, crystal structure of calcium-amino- tris. SciSpace.
  • Phosphonate Chelators for Medicinal Metal Ions.
  • How do amino acids act as buffers? Quora, 2018.
  • Solubility prediction. ChemAxon.
  • How to correctly choose Tris (77-86-1)

Sources

Troubleshooting precipitation of aminophosphonates in high-organic HPLC eluents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting issues related to the analysis of aminophosphonates by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with analyte precipitation, particularly when using mobile phases with high organic solvent content. Here, we provide in-depth, experience-driven answers to common problems to ensure the integrity and success of your chromatographic separations.

Understanding the Core Challenge: The Nature of Aminophosphonates

Aminophosphonates are a class of compounds characterized by the presence of both an amino group (-NH₂) and a phosphonic acid group (-PO(OH)₂). This dual functionality imparts a zwitterionic nature, meaning the molecule can carry both a positive and a negative charge simultaneously.[1] The overall charge of an aminophosphonate is highly dependent on the pH of its environment, which is a critical factor in its solubility and chromatographic behavior.[1][2]

Precipitation is a common and frustrating issue, often occurring when the concentration of organic solvent in the HPLC eluent increases. This is because the high organic content lowers the dielectric constant of the mobile phase, reducing its ability to solvate charged molecules and leading to them falling out of solution. This guide will walk you through the causes and solutions for this pervasive problem.

Troubleshooting Guide & FAQs

Q1: Why is my aminophosphonate precipitating when I increase the organic solvent (e.g., acetonitrile) concentration in my reversed-phase HPLC method?

A1: The Root Cause: pH, pKa, and Solvent Polarity

This is the most frequent issue encountered and stems from the complex interplay between the aminophosphonate's charge state and the mobile phase composition.

  • Zwitterionic Nature and pH-Dependent Charge: Aminophosphonates have at least two ionizable groups: the amino group (basic) and the phosphonic acid group (acidic).[3] Each group has a specific pKa, which is the pH at which it is 50% ionized.[4]

    • At a pH below the pKa of the amino group, it will be protonated (e.g., -NH₃⁺).

    • At a pH above the pKa of the phosphonic acid group, it will be deprotonated (e.g., -PO(O⁻)₂).

  • The Isoelectric Point (pI): There is a specific pH, known as the isoelectric point (pI), where the net charge of the molecule is zero. Near the pI, the aminophosphonate exists predominantly as a zwitterion, but its overall solubility in aqueous solutions can be at its lowest.[5]

  • The "Salting Out" Effect: As you increase the percentage of a non-polar organic solvent like acetonitrile, you decrease the polarity of the mobile phase.[6] This reduction in polarity lowers the mobile phase's ability to solvate charged ions. If your aminophosphonate is in a highly charged state (far from its pI), it becomes less soluble in the high-organic eluent, causing it to precipitate or "salt out."[2] This can lead to system clogs, high backpressure, and loss of analyte.[2][7]

Troubleshooting Steps:

  • pH Adjustment is Critical: The most effective solution is to adjust the mobile phase pH to a value where the aminophosphonate is in a single, stable, and soluble charge state—either predominantly positive or predominantly negative, and avoiding the pI. A good rule of thumb is to set the pH at least 1.5 to 2 units away from the analyte's pKa values.[8]

  • Buffer Selection and Concentration: Use a buffer to maintain a stable pH throughout the gradient run.[9][10]

    • Buffer Choice: Phosphate buffers are common, but their solubility decreases significantly in high concentrations of acetonitrile.[11] Ammonium formate or ammonium acetate are often better choices as they are more soluble in organic solvents and are compatible with mass spectrometry (LC-MS).[12]

    • Buffer Concentration: Use the lowest effective buffer concentration (typically 10-20 mM) to minimize the risk of the buffer itself precipitating in high organic content.[8]

  • Consider Your Organic Solvent:

    • Methanol vs. Acetonitrile: Methanol is a more polar and protic solvent than acetonitrile and can be better at solvating ionic compounds.[13] Switching from acetonitrile to methanol, or using a mixture of the two, can sometimes prevent precipitation.

    • Solubility Test: Before running your method, perform a simple solubility test. Prepare your mobile phase at the highest organic concentration you plan to use in your gradient. Add your analyte at the working concentration and vortex. Let it stand and visually inspect for any cloudiness or precipitate.[11]

Q2: I've adjusted the pH, but I'm still seeing precipitation in the system. Where else should I look?

A2: Investigating System and Method Parameters

If pH and solvent choice have been addressed, the issue may lie in the specifics of your HPLC system and gradient method.

  • Pump Type and Mixing: Precipitation can occur right inside the pump, especially in low-pressure gradient (LPG) systems. In an LPG pump, discrete slugs of 100% aqueous buffer and 100% organic solvent are drawn and mixed. At the interface between these slugs, the buffer can momentarily be exposed to a very high organic concentration, causing it to crash out before it's fully mixed.[11] High-pressure gradient (HPG) systems, which mix the solvents after the pumps, are less prone to this specific issue but can still experience precipitation at the mixing tee.[11]

  • Sample Diluent Mismatch: If your sample is dissolved in a solvent that is very different from the initial mobile phase (e.g., sample in 100% DMSO, initial mobile phase is 95% aqueous), it can precipitate upon injection.[14] The sample solvent hits the aqueous mobile phase and the analyte crashes out in the injection valve or at the head of the column.[14]

  • Insufficient Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions, you can see retention time shifts and potential precipitation issues as the gradient starts.[15]

Troubleshooting Steps:

  • Modify Your Gradient:

    • Avoid 100% Organic: If possible, avoid running gradients that go to 100% organic solvent. For example, if your aqueous mobile phase (A) is buffered water and your organic (B) is acetonitrile, run your gradient from 5% B to a maximum of 90-95% B.

    • Buffer in the Organic Line: A highly effective technique is to include a small amount of the aqueous buffer in your organic mobile phase (e.g., Mobile Phase B is 90% Acetonitrile / 10% Buffered Water). This ensures that the buffer salts remain soluble throughout the gradient and prevents the pH shifts that can occur as the organic percentage changes.[12]

  • Match Sample Diluent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition.[16] If your analyte has poor solubility in the initial mobile phase, use the weakest solvent possible that still maintains solubility and inject the smallest volume feasible.

  • Ensure Proper System Maintenance: Regularly flush your system and column with water and a strong organic solvent to remove any precipitated salts or contaminants.[7][15] Ensure pump seals and check valves are in good working order, as worn parts can exacerbate mixing issues.

Data & Protocols

Table 1: pKa Values of Common Phosphonate-Containing Molecules

Understanding the pKa values of your analyte is the first step in rational mobile phase design. The table below lists approximate pKa values for representative compounds. Note that these values can vary slightly depending on temperature and ionic strength.

CompoundpKa1 (first phosphonic acid)pKa2 (second phosphonic acid)pKa3 (amino group)Approximate pI
Aminomethylphosphonic acid (AMPA)~1.8~5.5~10.2~3.7
Glyphosate~2.3~5.6~10.6~4.0
(1-Aminoethyl)phosphonic acid~1.5~5.4~10.1~3.5

Data synthesized from publicly available chemical data sources.

Experimental Protocol: Mobile Phase Preparation and Analyte Solubility Test

This protocol provides a step-by-step guide for preparing a robust mobile phase and preemptively testing for precipitation issues.

Objective: To prepare a buffered mobile phase and verify analyte solubility at the highest organic concentration of the intended HPLC gradient.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (or methanol)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Calibrated pH meter

  • 0.22 µm membrane filters

  • Glassware

  • Analyte standard

Procedure:

Part A: Preparation of Aqueous Buffer (Mobile Phase A)

  • Target: Prepare 1 L of 10 mM Ammonium Formate buffer, pH 3.5.

  • Weigh out the required amount of ammonium formate (MW = 63.06 g/mol ) for a 10 mM solution (0.63 g in 1 L).

  • Dissolve the ammonium formate in ~950 mL of HPLC-grade water in a clean beaker.

  • Place a calibrated pH probe in the solution.

  • Slowly add formic acid dropwise while stirring until the pH meter reads 3.5.

  • Transfer the solution to a 1 L volumetric flask and add water to the mark.

  • Filter the buffer through a 0.22 µm membrane filter into a clean mobile phase bottle.

Part B: Preparation of Buffered Organic Eluent (Mobile Phase B)

  • Target: Prepare 1 L of 90:10 Acetonitrile:Aqueous Buffer.

  • Measure 900 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

  • Add 100 mL of the prepared Mobile Phase A from Part A.

  • Mix thoroughly and filter through a 0.22 µm solvent-compatible membrane filter into a clean mobile phase bottle.

Part C: Analyte Solubility Test

  • Prepare a solution of your aminophosphonate analyte in the proposed sample diluent (ideally, the initial mobile phase conditions, e.g., 95% A / 5% B) at the highest concentration you expect to inject.

  • In a clear glass vial, mix 100 µL of your analyte solution with 900 µL of Mobile Phase B (from Part B) to simulate the highest organic concentration in the gradient.

  • Vortex the mixture for 30 seconds.

  • Let the vial stand for 15-20 minutes.

  • Visually inspect the solution against a dark background for any signs of cloudiness, haziness, or visible precipitate. A UV-Vis spectrophotometer can also be used to measure turbidity for a more sensitive assessment.[11]

  • Result: If the solution remains clear, it is unlikely that precipitation will occur during the HPLC run. If precipitation is observed, you must reformulate the mobile phase (e.g., lower the buffer concentration, switch to methanol, or further adjust the pH) and repeat the test.

Visualizations

Diagram 1: Troubleshooting Workflow for Precipitation

This diagram outlines a logical sequence of steps to diagnose and resolve precipitation issues with aminophosphonates in HPLC.

G cluster_0 Problem Identification cluster_1 Mobile Phase Optimization cluster_2 Method & System Checks cluster_3 Resolution start Precipitation Observed (High Backpressure, Clogs) check_ph 1. Check Mobile Phase pH Is pH > 2 units from pKa/pI? start->check_ph adjust_ph Adjust pH & Buffer System (Ammonium Formate/Acetate) check_ph->adjust_ph No sol_test 2. Perform Solubility Test (Protocol C) check_ph->sol_test Yes adjust_ph->check_ph switch_org Switch Organic Solvent (ACN -> MeOH) sol_test->switch_org Fail check_gradient 3. Check Gradient Profile Does it go to 100% Organic? sol_test->check_gradient Pass switch_org->sol_test buffer_in_B Add Buffer to Organic Line (e.g., 90% ACN / 10% Aqueous) check_gradient->buffer_in_B Yes check_diluent 4. Check Sample Diluent Does it match initial MP? check_gradient->check_diluent No buffer_in_B->check_diluent adjust_diluent Dissolve Sample in Initial Mobile Phase check_diluent->adjust_diluent No success Problem Resolved Proceed with Analysis check_diluent->success Yes adjust_diluent->success

Caption: A step-by-step workflow for troubleshooting aminophosphonate precipitation.

Diagram 2: pH Effect on Aminophosphonate Charge State

This diagram illustrates how the pH of the mobile phase affects the ionization and overall charge of a representative aminophosphonate.

G cluster_ph cluster_mol ph_low Low pH (e.g., < 2) mol_pos H₃N⁺-R-PO(OH)₂ Net Charge: +1 (Good Solubility) ph_low->mol_pos Protonation ph_mid Mid pH (e.g., 4-8) mol_zwitter H₃N⁺-R-PO(O⁻)₂ Net Charge: 0 (Zwitterion) (POOR SOLUBILITY RISK) ph_mid->mol_zwitter Deprotonation of Acid Group ph_high High pH (e.g., > 11) mol_neg H₂N-R-PO(O⁻)₂ Net Charge: -2 (Good Solubility) ph_high->mol_neg Deprotonation of Amino Group mol_pos->mol_zwitter pH increases pH decreases mol_zwitter->mol_neg pH increases pH decreases

Caption: Relationship between mobile phase pH and aminophosphonate charge state.

Alternative Strategies

If the above troubleshooting steps fail to resolve precipitation, consider alternative chromatographic modes that are better suited for highly polar, zwitterionic compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a high-organic mobile phase. It is an excellent alternative for retaining and separating very polar compounds like aminophosphonates that have poor retention in reversed-phase.[17] The high organic content used in HILIC can also enhance sensitivity in mass spectrometry detection.

  • Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange characteristics.[18] This dual retention mechanism provides unique selectivity for zwitterionic compounds and can often resolve separation challenges that are difficult to overcome with a single retention mode.[18]

By systematically addressing the factors of pH, buffer selection, solvent choice, and method parameters, you can overcome the challenge of aminophosphonate precipitation and develop robust, reliable HPLC methods.

References

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022, March 14). Knauer. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 06). Phenomenex. [Link]

  • 11 HPLC Problems and Solutions You Must Know. Labtech. [Link]

  • HPLC Tech Tip: The Effect of Gradient on Buffers. Phenomenex. [Link]

  • HPLC Mobile Phase: Solvents, Buffers & Preparation. assayprism.com. [Link]

  • Role of Buffers in Liquid Chromatography. Phenomenex. [Link]

  • HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. Crawford Scientific. [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. [Link]

  • Exploring the Different Mobile Phases in HPLC. (2024, October 22). Moravek. [Link]

  • zwitterionic compounds. (2006, July 19). Chromatography Forum. [Link]

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. [Link]

  • Green quantification of amino(poly)phosphonates using ion chromatography coupled to integrated pulsed amperometric detection. (2025, January 28). PMC. [Link]

  • Green quantification of amino(poly)phosphonates using ion chromatography coupled to integrated pulsed amperometric detection. (2025, January 14). ResearchGate. [Link]

  • A. Various states of charge and calculated pKa values for 8 a, 8 b and... (n.d.). ResearchGate. [Link]

  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. (2013, June 06). Merck (UK) Ltd. [Link]

  • Why can zwitterions be difficult detect by HPLC-MS? (2020, February 13). Chemistry Stack Exchange. [Link]

  • Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography? (2023, October 20). Lab-Training.com. [Link]

  • Acetonitrile vs. Methanol for Reverse Phase Chromatography. (2025, October 14). Chrom Tech, Inc. [Link]

  • pKa and Electrical Properties of Amino Acids. OrgoSolver. [Link]

  • Quick term talk: pH, pKa, pI (isoelectric point), pKR, and acidic vs. basic amino acids. (2024, September 05). The Not-So-Calm-Chemist. [Link]

  • Acetonitrile as a Replacement for Methanol in Normal-phase Flash Chromatography. Biotage. [Link]

  • High-Performance Liquid Chromatography Quantification of Glyphosate, Aminomethylphosphonic Acid, and Ascorbate in Culture Medium and Microalgal Cells. (2025, April 05). PMC. [Link]

  • Ch27: Isoelectronic point. Department of Chemistry. [Link]

  • Organic Phase Injection of Highly Concentrated Samples in Preparative HPLC. Agilent. [Link]

  • Zwitterion and Amino Acid Charge Given pH and pKa. (2016, March 24). YouTube. [Link]

  • Mobile Phase Selectivity. Phenomenex. [Link]

Sources

Removing unreacted phosphites from Kabachnik-Fields reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Kabachnik-Fields reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of α-aminophosphonates. Here, we provide in-depth, field-proven insights and practical solutions to streamline your experimental workflow and ensure the highest purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect in my Kabachnik-Fields reaction?

A1: Aside from potential side products arising from the amine or carbonyl starting materials, the most frequent and often challenging impurity to remove is unreacted dialkyl phosphite. Due to its polar nature and relatively high boiling point, it can persist through standard workup procedures and co-elute with the desired α-aminophosphonate product during chromatography.

Q2: My NMR spectrum shows a persistent doublet around 7-8 ppm with a large coupling constant (¹J P-H > 600 Hz). What is this signal?

A2: This is the characteristic signal for the P-H proton of a dialkyl phosphite. Its presence is a clear indication of unreacted starting material in your purified product.

Q3: Can I use an excess of the phosphite reagent to drive the reaction to completion?

A3: While using a slight excess of the phosphite can be beneficial, a large excess will exacerbate the purification challenges. It is often more effective to optimize other reaction parameters, such as reaction time, temperature, or catalyst, to achieve full conversion. In some cases, an unusually large excess of diethyl phosphite has been applied, but this is not considered a green procedure.[1]

Q4: Are there any "greener" approaches to the Kabachnik-Fields reaction that might simplify purification?

A4: Yes, several strategies can be employed. Microwave-assisted synthesis, often performed under solvent-free conditions, can significantly reduce reaction times and, in some cases, lead to cleaner reaction profiles, simplifying purification.[2][3][4] Some microwave-assisted procedures have even been developed that do not require chromatographic separation, with products recovered by crystallization.[2] Additionally, the use of heterogeneous catalysts that can be easily filtered off can also streamline the workup process.[5][6]

Troubleshooting Guide: Removing Unreacted Phosphites

Issue 1: Persistent Phosphite Contamination After Standard Aqueous Workup

Root Cause Analysis:

Dialkyl phosphites possess moderate polarity and can partition between aqueous and organic layers during extraction, especially if the pH of the aqueous phase is not carefully controlled. Simple water or brine washes are often insufficient for complete removal.

Solutions:

  • Method 1: Basic Aqueous Wash (The Deprotonation Strategy)

    This is often the most effective and straightforward approach. The underlying principle is the deprotonation of the dialkyl phosphite to form its corresponding salt, which is highly water-soluble.

    • Expertise & Experience: Dialkyl phosphites are weakly acidic. By washing the organic phase with a basic aqueous solution, you can deprotonate the phosphite, rendering it a salt. This significantly increases its polarity and sequesters it in the aqueous layer.

    • Trustworthiness: This method is self-validating. A successful basic wash will result in the disappearance of the characteristic P-H signal in the ¹H NMR spectrum of the organic layer.

    Detailed Protocol: Basic Aqueous Extraction

    • After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). Repeat the wash 2-3 times.

    • A more potent method involves adding water, ethyl acetate, and a strong base like potassium tert-butoxide (tBuOK) to the mixture and stirring thoroughly.[7] This can completely transfer the phosphite anion into the aqueous phase.[7]

    • Wash the organic layer with brine to remove residual base.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Method 2: Acidic Wash (Hydrolysis Strategy - Use with Caution)

    While less common for phosphite removal, an acidic wash can promote the hydrolysis of the phosphite ester to the corresponding phosphonic acid, which can then be removed. However, this method carries the risk of hydrolyzing the desired α-aminophosphonate product, especially under harsh conditions.[8][9]

    • Expertise & Experience: The hydrolysis of phosphites can be catalyzed by acid.[10] This approach should be considered only if the target α-aminophosphonate is stable to acidic conditions.

Issue 2: Co-elution of Phosphite and Product During Column Chromatography

Root Cause Analysis:

The polarity of many α-aminophosphonates can be very similar to that of the unreacted dialkyl phosphite, leading to poor separation on silica gel.

Solutions:

  • Method 1: Chemical Conversion Prior to Chromatography

    This strategy involves chemically modifying the unreacted phosphite to a species with significantly different polarity.

    • Expertise & Experience: Oxidation of the phosphite to a phosphate is a robust method. The resulting phosphate is significantly more polar and will either remain at the baseline of the TLC or be easily washed from the column.

    • Trustworthiness: The success of this method can be monitored by TLC or ¹H NMR, observing the disappearance of the phosphite spot/signal and the appearance of a new, more polar spot/signal corresponding to the phosphate.

    Detailed Protocol: Oxidation with Iodine

    • After the initial workup (and before chromatography), dissolve the crude product in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

    • Add a mild base such as pyridine, N-methylimidazole, or sodium bicarbonate.[7]

    • Cool the solution in an ice bath and add a solution of iodine (I₂) portion-wise until a persistent brown color is observed.

    • Stir the reaction for 30-60 minutes.

    • Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.

    • Separate the layers and wash the organic layer with water and brine.

    • Dry the organic layer, concentrate, and proceed with column chromatography. The resulting dibutyl phosphate salt is well sorbed on silica gel or can be washed away with water.[7]

  • Method 2: Optimization of Chromatographic Conditions

    If chemical conversion is not desirable, careful optimization of the chromatography system can improve separation.

    • Expertise & Experience: A shallow solvent gradient can often resolve closely eluting compounds. Start with a less polar eluent system and gradually increase the polarity. For α-aminophosphonates, solvent systems such as hexane/ethyl acetate or dichloromethane/methanol are common. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape of the amine-containing product and may alter the retention of the phosphite.

Issue 3: Product is an Oil and Cannot be Purified by Recrystallization

Root Cause Analysis:

Many α-aminophosphonates are oils or low-melting solids, making recrystallization an unviable purification method.

Solutions:

  • Method 1: Salt Formation

    If your α-aminophosphonate has a basic nitrogen atom, it can be converted to a salt, which is often a crystalline solid.

    • Expertise & Experience: The formation of a hydrochloride (HCl) or hydrobromide (HBr) salt can induce crystallization. This also has the added benefit of potentially leaving the neutral phosphite impurity in the mother liquor.

    Detailed Protocol: Salt Formation and Recrystallization

    • Dissolve the crude oily product in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Slowly add a solution of HCl in diethyl ether or gaseous HCl until the solution is acidic.

    • The salt will often precipitate out of the solution. If not, cooling the solution or adding a non-polar co-solvent (e.g., hexane) can induce precipitation.

    • Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

    • The free base can be regenerated by partitioning the salt between an organic solvent and a basic aqueous solution.

Visualization of Key Processes

The Kabachnik-Fields Reaction Mechanism

The reaction can proceed through two main pathways, often dictated by the nature of the reactants.[3][11] The "imine pathway" is generally considered more common.[12]

Kabachnik_Fields cluster_imine Imine Pathway cluster_hydroxyphosphonate α-Hydroxyphosphonate Pathway Amine Amine Imine Imine Intermediate Amine->Imine Carbonyl Carbonyl Carbonyl->Imine Product α-Aminophosphonate Imine->Product Nucleophilic Attack Carbonyl2 Carbonyl Hydroxyphosphonate α-Hydroxyphosphonate Intermediate Carbonyl2->Hydroxyphosphonate Phosphite2 Dialkyl Phosphite Phosphite2->Hydroxyphosphonate Hydroxyphosphonate->Product Substitution Phosphite Dialkyl Phosphite Phosphite->Product Amine2 Amine Amine2->Product Purification_Workflow Start Crude Reaction Mixture Aqueous_Workup Standard Aqueous Workup (Water/Brine) Start->Aqueous_Workup Check_NMR Check ¹H NMR for Phosphite Signal Aqueous_Workup->Check_NMR Basic_Wash Perform Basic Wash (e.g., aq. Na₂CO₃) Check_NMR->Basic_Wash Phosphite Present Column_Chromatography Column Chromatography Check_NMR->Column_Chromatography Phosphite Absent Oxidation Oxidize Phosphite (e.g., I₂/Pyridine) Basic_Wash->Oxidation If Basic Wash Fails Basic_Wash->Column_Chromatography Oxidation->Column_Chromatography Pure_Product Pure α-Aminophosphonate Column_Chromatography->Pure_Product Product is Solid Recrystallization Recrystallization / Salt Formation Column_Chromatography->Recrystallization Product is Oil Recrystallization->Pure_Product

Caption: Decision tree for purification of α-aminophosphonates.

Data Summary Table

Issue Method Principle Advantages Disadvantages
Persistent PhosphiteBasic Aqueous Wash Deprotonation to a water-soluble salt. [7]Simple, effective, uses common reagents.Product must be stable to basic conditions.
Co-elution in ChromatographyOxidation to Phosphate Increases polarity of the impurity significantly. [7]Highly effective, simplifies chromatography.Requires an additional reaction step and quench.
Oily ProductSalt Formation Induces crystallization by forming an ionic salt.Can yield a highly pure, crystalline solid.Requires an additional step to regenerate the free base.

References

  • Green quantification of amino(poly)phosphonates using ion chromatography coupled to integrated pulsed amperometric detection - PMC. (2025, January 28). Vertex AI Search.
  • Phosphite Determination in Fertilizers after Online Sequential Sample Preparation in a Flow Injection System - ACS Publications. (2007, June 21).
  • Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - MDPI. (2021, April 25). MDPI.
  • A fluorometric assay for high-throughput phosphite quantitation in biological and environmental matrices - eScholarship.org. (2023, July 26). eScholarship.org.
  • Scavenger with Protonated Phosphite Ions for Incredible Nanoscale ZrO2-Abrasive Dispersant Stability Enhancement and Related Tungsten-Film Surface Chemical–Mechanical Planariz
  • US7759522B2 - Process for purification of phosphate esters - Google Patents. (n.d.).
  • (PDF) Quantitative determination of residual phosphate and phosphite in bisphosphonates by ion exchange chromatography using conductivity detection - ResearchGate. (2017, November 21).
  • A refined method for phosphite detection in freshwater ecosystems - R Discovery. (2025, December 2). R Discovery.
  • WO2002062808A1 - Process for purification of phosphate esters - Google Patents. (n.d.).
  • Analytical methods to determine phosphonic and amino acid group-containing pesticides. (2025, August 5).
  • Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction - CORE. (n.d.). CORE.
  • The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC. (n.d.). PMC.
  • Determination of phosphite and phosphate in ibandronate sodium. (n.d.). Thermo Fisher Scientific.
  • Synthesis and Antibacterial Activity of Novel Cyclic α-Aminophsophon
  • Synthesis of α-amino phosphonates - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Improved Cleanup and Determination of Dialkyl Phosphates in the Urine of Children Exposed to Organophosphorus Insecticides. (n.d.).
  • Kabachnik-Fields Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Controlled and Accelerated Hydrolysis of Polylactide (PLA) through Pentaerythritol Phosphites with Acid Scavengers - PMC. (2022, October 10). PMC.
  • US4394361A - Method of purifying phosphoric acid - Google Patents. (n.d.).
  • Microwave-assisted synthesis of α-aminophosphonate-chromone hybrids using Kabachnik-Fields Reaction - Semantic Scholar. (2012, October 14). Semantic Scholar.
  • How to remove phosphite? - ResearchGate. (2024, December 3).
  • Kabachnik–Fields reaction - Wikipedia. (n.d.). Wikipedia.
  • The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC - NIH. (n.d.). NIH.
  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (2025, December 4). MDPI.
  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (2026, January 4). MDPI.
  • The Hydrolysis of Phosphinates and Phosphonates: A Review - ResearchGate. (2025, October 15).
  • Catalyst free efficient synthesis and characterization of α- aminophosphonates - IRD India. (2015, April 12). IRD India.
  • Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry | Request PDF - ResearchGate. (n.d.).
  • The Hydrolysis of Phosphinates and Phosphon
  • Convenient Preparation of Long-Chain Dialkyl Phosph
  • High-performance phosphite stabilizer - ResearchGate. (2025, August 10).
  • Exploration of hydrolysis pathways of alkyl and aryl phosphites - OpenRiver - Winona State University. (n.d.).
  • Pillared metal(IV) phosphate-phosphonate extraction of actinides - ResearchGate. (2025, December 6).
  • Kabachnik fields reaction- Variations, Applications | PPTX - Slideshare. (n.d.). Slideshare.
  • Catalytic Kabachnik-Fields reaction: new horizons for old reaction - Arkivoc. (n.d.). Arkivoc.
  • Kabachnik–Fields reaction | 205 Publications | 1608 Citations | Top Authors | Rel
  • Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles - MDPI. (n.d.). MDPI.
  • Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions | The Journal of Organic Chemistry - ACS Publications. (2024, December 17).
  • Study on the Purification Process of Phosphoric Acid Using Organic Solvents. (n.d.). MDPI.
  • Green phosphonate chemistry – Does it exist? - RSC Publishing. (2024, December 11). RSC Publishing.
  • The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - ResearchGate. (2025, October 16).

Sources

Technical Support Center: Resolution of 1-Aminohexylphosphonic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Aminohexylphosphonic acid (1-AHP) is a structural analogue of L-Norleucine , exhibiting potent inhibitory activity against metalloproteases such as leucine aminopeptidase. However, its biological potency is strictly stereodependent. The (R)-enantiomer (analogous to the L-amino acid) typically exhibits


 values orders of magnitude lower than the racemate or (S)-isomer.

This guide provides validated protocols and troubleshooting workflows for resolving 1-AHP to >98% enantiomeric excess (ee), utilizing Enzymatic Kinetic Resolution (preferred for high purity) and Chemical Resolution (preferred for scalability).

Module 1: Enzymatic Resolution (Preferred Method)

Methodology: Kinetic resolution via hydrolysis of N-phenylacetyl-1-aminohexylphosphonic acid using Penicillin G Acylase (PGA) . Mechanism: PGA selectively hydrolyzes the phenylacetyl group from the (R)-enantiomer, releasing the free (R)-1-AHP, while leaving the (S)-amide intact.

Standard Protocol
  • Substrate Preparation: Acylate racemic 1-AHP with phenylacetyl chloride to form N-phenylacetyl-1-aminohexylphosphonic acid.

  • Enzymatic Reaction:

    • Solvent: 0.1 M Phosphate buffer (pH 7.5–8.0).

    • Enzyme: Immobilized Penicillin G Acylase (e.g., from E. coli).

    • Conditions: 28–30°C, mild agitation.

    • pH Control: Maintain pH 7.8 automatically with 2M NaOH (reaction produces phenylacetic acid, lowering pH).

  • Work-up:

    • Acidify to pH 2.0.

    • Extract unreacted (S)-amide and phenylacetic acid with Ethyl Acetate.

    • The aqueous phase contains pure (R)-1-AHP .

    • Concentrate aqueous phase and crystallize (typically from Ethanol/Water).

Troubleshooting Guide: Enzymatic Workflow

Q: The reaction rate slows down significantly before reaching 50% conversion. Why? A: This is likely Product Inhibition . Phenylacetic acid (PAA) is a competitive inhibitor of PGA.

  • Fix: Use a resin scavenger for PAA or perform the reaction in a biphasic system (Buffer/Butyl Acetate) where PAA partitions into the organic phase, pulling it away from the enzyme.

Q: My enantiomeric excess (ee) is stuck at 90-92%. How do I reach >98%? A: The reaction may have proceeded slightly beyond 50% conversion (hydrolyzing some (S)-enantiomer) or stopped too early.

  • Fix: Stop the reaction at exactly 45-48% conversion to ensure the product is pure (R). For the remaining (S)-amide, let the reaction run to >55% conversion to destroy all (R)-substrate, then hydrolyze the remaining (S)-amide chemically (6N HCl reflux).

Q: The enzyme activity drops after one cycle. A: PGA is sensitive to oxidation and heavy metals.

  • Fix: Ensure buffer is degassed and contains 1 mM EDTA. Store immobilized enzyme in 0.1 M phosphate buffer (pH 7.0) with 0.02% sodium azide at 4°C.

Module 2: Chemical Resolution (Scalable Alternative)

Methodology: Diastereomeric salt formation using Dibenzoyl-L-tartaric acid (L-DBTA) .[1] Principle: The (R)-1-AHP forms a less soluble diastereomeric salt with L-DBTA (or D-DBTA depending on specific solvation) compared to the (S)-enantiomer.

Standard Protocol
  • Mixing: Dissolve racemic 1-AHP (1 eq) and L-DBTA (1 eq) in boiling water/ethanol (ratio 1:1 to 1:2).

  • Crystallization: Cool slowly to room temperature, then to 4°C.

  • Harvest: Filter the precipitate. This is typically the (R)-1-AHP • L-DBTA salt.[1][2]

  • Liberation: Treat the salt with ion-exchange resin (Dowex 50W) or extract the acid with ethyl acetate from an acidified solution.

Troubleshooting Guide: Chemical Resolution

Q: No crystals formed after cooling (Oiling Out). A: The solution is likely too concentrated or the ethanol content is too high.

  • Fix: Re-heat and add water dropwise until the "oil" dissolves. Seed the solution with a tiny crystal of pure product if available. Allow to cool very slowly (1°C/min).

Q: The yield is high (70%), but ee is low (20%). A: This indicates "Crash Crystallization" where both diastereomers precipitated.

  • Fix: Recrystallize the salt from the same solvent system. Do not rush the cooling step. A "Double Resolution" (recrystallizing the salt twice) is standard practice for aminophosphonates.

Q: Which resolving agent should I use if L-DBTA fails? A: Try (R)-1-Phenylethylamine .

  • Note: You must esterify the phosphonic acid first (to diethyl 1-aminohexylphosphonate) to use amine resolving agents effectively, then hydrolyze the ester later.

Module 3: Quality Control (Chiral HPLC)

Objective: Quantify Enantiomeric Excess (ee).

Recommended Methods
ParameterMethod A: Zwitterionic Phase (Preferred)Method B: Crown Ether (Alternative)
Column Chiralpak ZWIX(+) (3μm, 150 x 3mm)Crownpak CR-I(+) (5μm, 150 x 3mm)
Mobile Phase MeOH/ACN (50:50) + 50mM Formic Acid + 25mM DiethylaminePerchloric Acid (pH 1.5) / ACN (85:15)
Detection ELSD or CAD (Charged Aerosol)UV @ 200 nm (low sensitivity)
Sample Prep Dissolve in Mobile PhaseDissolve in Mobile Phase (pH < 2)
Advantages Excellent for underivatized zwitterions; MS compatible.[3]Robust for alpha-amino acids/phosphonates.
Troubleshooting Guide: Analysis

Q: Peaks are tailing severely. A: Aminophosphonic acids are zwitterionic and sticky.

  • Fix (ZWIX): Ensure the acid/base ratio in the mobile phase is precise (2:1 molar ratio of Formic Acid to Diethylamine).

  • Fix (Crownpak): Lower the temperature to 10°C to improve chiral recognition.

Q: I cannot see the peaks on UV. A: 1-AHP lacks a chromophore.

  • Fix: Derivatize with FDAA (Marfey's Reagent) or Fmoc-Cl before injection. This allows standard C18 detection at 340 nm (Marfey's) or 254 nm (Fmoc) and often improves separation on standard chiral columns.

Visual Workflows

Figure 1: Enzymatic Resolution Workflow

EnzymaticResolution Start Racemic this compound Acylation Step 1: N-Phenylacetylation (Phenylacetyl Chloride, NaOH) Start->Acylation Hydrolysis Step 2: Enzymatic Hydrolysis (Penicillin G Acylase, pH 7.8, 28°C) Acylation->Hydrolysis Separation Step 3: Acidification (pH 2.0) & Extraction Hydrolysis->Separation OrganicPhase Organic Phase: (S)-N-Phenylacetyl Amide + Phenylacetic Acid Separation->OrganicPhase Extract w/ EtOAc AqueousPhase Aqueous Phase: (R)-1-Aminohexylphosphonic Acid Separation->AqueousPhase Retain Aqueous Purification Step 4: Ion Exchange / Crystallization AqueousPhase->Purification FinalProduct Pure (R)-1-AHP (>98% ee) Purification->FinalProduct

Caption: Workflow for the enzymatic resolution of 1-AHP using Penicillin G Acylase.

Figure 2: Troubleshooting Low Enantiomeric Excess (ee)

TroubleshootingEE Issue Issue: Low ee% (<95%) CheckConv Check Conversion % (Is it exactly 50%?) Issue->CheckConv Under50 < 45% Conversion CheckConv->Under50 Over50 > 55% Conversion CheckConv->Over50 Exact50 ~50% Conversion CheckConv->Exact50 ActionUnder Action: Continue Reaction. Check for Product Inhibition (PAA). Under50->ActionUnder ActionOver Action: You hydrolyzed (S)-isomer. Restart & Stop earlier. Over50->ActionOver ActionExact Action: Check Crystallization. Did you wash the crystals? Exact50->ActionExact

Caption: Decision tree for troubleshooting low enantiomeric excess in enzymatic resolution.

References

  • Kafarski, P., & Lejczak, B. (1991). Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements.

  • Solano, D. M., et al. (2012). Enzymatic resolution of alpha-aminophosphonic acids by Penicillin G Acylase. Biotechnology Progress.

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-).

  • Sigma-Aldrich. (2023). Dibenzoyl-L-tartaric acid Product Sheet.

  • Hyun, M. H. (2006). Liquid chromatographic resolution of alpha-amino acid derivatives on crown ether-based chiral stationary phases. Journal of Separation Science.

Sources

Technical Support Center: Stability & Handling of 1-Aminohexylphosphonic Acid (1-AHP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Is 1-aminohexylphosphonic acid stable in cell culture media? Short Answer: Chemically, yes. Functionally, often no.

Detailed Explanation: this compound (1-AHP) is a structural analogue of the amino acid Leucine , where the carboxylic acid group (


) is replaced by a phosphonic acid group (

).
  • Chemical Stability: The Carbon-Phosphorus (C-P) bond is exceptionally robust and resistant to hydrolysis by phosphatases, proteases, or extreme pH. Unlike esters or peptides, it does not "degrade" in the traditional sense during standard incubation times (24-72h).

  • Functional Instability: Users often report a "loss of activity" in complete media. This is rarely due to molecular degradation. Instead, it is caused by Metal Chelation (sequestering the drug) and Metabolic Competition (high Leucine concentrations in media blocking uptake).

This guide addresses how to distinguish between chemical degradation and functional silencing.

Chemical & Physical Stability Profile

Physicochemical Properties
PropertySpecificationTechnical Note
Molecular Class

-Aminophosphonate
Zwitterionic nature (charged at neutral pH).
Solubility Water, 1M HCl, 1M NaOHPoorly soluble in non-polar organic solvents (Hexane, Ether).
Hydrolytic Stability High (pH 1–12)The C-P bond is resistant to standard acid/base hydrolysis.
Enzymatic Stability HighResistant to serum proteases and phosphatases.
The Chelation Factor (Critical)

Phosphonates are potent chelators of divalent cations (


, 

,

).
  • In Buffer: 1-AHP is free and active.

  • In Media (DMEM/RPMI): 1-AHP binds free

    
     and 
    
    
    
    present in the media. This forms "micro-aggregates" or simply reduces the effective free concentration of the inhibitor.

ChelationMap AHP Free 1-AHP (Active Inhibitor) Complex AHP-Metal Complex (Inactive/Sequestered) AHP->Complex  Chelation   Target Target Enzyme (e.g., LAP) AHP->Target  Inhibition   Media Cell Culture Media (High Ca++, Mg++) Media->Complex  Divalent Ions  

Troubleshooting Guide & FAQs

Scenario A: "My IC50 is 100x higher in cells than in the enzymatic assay."

Diagnosis: Transport Competition. 1-AHP mimics Leucine. It enters cells via the LAT1 (L-Type Amino Acid Transporter 1) . Standard media (e.g., DMEM) contains ~800 µM L-Leucine.

  • The Problem: The massive excess of L-Leucine in the media outcompetes 1-AHP for the transporter. The drug never gets inside the cell.

  • The Fix: Perform assays in Amino Acid-Deficient Media spiked with minimal essential Leucine, or increase 1-AHP concentration to overcome the competition.

Scenario B: "I see a precipitate when I add the stock solution to the media."

Diagnosis: Calcium Phosphonate Formation. Mechanism: You likely prepared a high-concentration stock (e.g., 100 mM) in a phosphate-free buffer or water, then added it to high-calcium media. Localized high concentrations cause immediate calcium-phosphonate precipitation. The Fix:

  • Prepare stock in water or low-salt buffer (PBS is okay, but avoid calcium-containing buffers for the stock).

  • Dilute the stock into pre-warmed media slowly with vortexing to prevent local saturation.

Scenario C: "Does FBS (Fetal Bovine Serum) degrade 1-AHP?"

Diagnosis: No, but it masks activity. Mechanism:

  • Albumin Binding: 1-AHP is zwitterionic and binds serum albumin, reducing free drug fraction.

  • Endogenous Enzyme: FBS contains high levels of bovine Leucine Aminopeptidase (LAP). If you are measuring LAP activity, the serum itself adds background noise that makes it look like the inhibitor isn't working. The Fix: Use Heat-Inactivated FBS (though LAP is heat stable, this helps) or, ideally, perform inhibitor studies in Serum-Free Media for the treatment window.

Validated Protocols

Protocol 1: Preparation of Stable Stock Solution

Avoid DMSO if possible; 1-AHP is highly soluble in aqueous acid/base.

  • Weighing: Weigh 1-AHP powder (hygroscopic; weigh quickly).

  • Solvent: Dissolve in sterile ultrapure water or 0.1 M HCl .

    • Why HCl? Protonating the amine ensures full solubility and prevents early chelation.

  • Neutralization (Optional): If using HCl, neutralize with equimolar NaOH only immediately before use to avoid precipitation during storage.

  • Storage: Store aliquots at -20°C. Stable for >12 months.

Protocol 2: Functional Stability Verification (LC-MS)

Use this to prove to yourself that the molecule is intact.

Objective: Confirm 1-AHP integrity in spent media after 48 hours.

  • Sampling: Collect 100 µL of media from cell culture wells at T=0 and T=48h.

  • Protein Precipitation: Add 400 µL cold Methanol (MeOH) to precipitate serum proteins.

  • Centrifugation: Spin at 10,000 x g for 10 mins at 4°C.

  • Filtration: Collect supernatant. Filter through 0.22 µm PTFE filter.

  • Analysis: Run on LC-MS (HILIC column recommended due to polarity).

    • Target Mass: Look for

      
       peak (MW approx 181.17 Da for C6H16NO3P).
      
    • Result: You should see identical peak areas at T=0 and T=48h, confirming no degradation.

Workflow Start Cell Culture Media (T=48h) Step1 Precipitate Proteins (Add 4x Vol Cold MeOH) Start->Step1 Step2 Centrifuge (10k x g, 10 min) Step1->Step2 Step3 Supernatant Analysis (LC-MS / HILIC) Step2->Step3 Decision Peak Area Comparison Step3->Decision ResultA Intact Molecule (Functional Issue) Decision->ResultA Area T48 ≈ T0 ResultB Degraded (Rare: Contamination) Decision->ResultB Area T48 < T0

References

  • Kafarski, P., & Lejczak, B. (2001). Aminophosphonic acids of potential medical importance. Current Medicinal Chemistry - Anti-Cancer Agents. Link

    • Supports: General stability and biological relevance of aminophosphon
  • Giannousis, P. P., & Bartlett, P. A. (1987). Phosphorus amino acid analogues as inhibitors of leucine aminopeptidase. Journal of Medicinal Chemistry. Link

    • Supports: Mechanism of action as a transition-st
  • Mucha, A., et al. (2006). A phosphonamidate containing aromatic N-terminal amino group as inhibitor of leucine aminopeptidase: Design, synthesis and stability. European Journal of Medicinal Chemistry. Link

    • Supports: Structural stability data and pH sensitivity of related phosphonamidates.[1]

  • Kiss, T., et al. (1994). Chelating tendencies of bioactive aminophosphonates. Coordination Chemistry Reviews. Link

    • Supports: Metal chelation properties of aminophosphonates in physiological fluids.

Sources

Overcoming chelating agent interference in zinc-dependent enzyme assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Chelating Agent Interference

Audience: Researchers, Scientists, and Drug Discovery Professionals.

Welcome to the Technical Support Center

Status: Operational | Ticket: #ZN-METALLO-001 | Priority: High

Overview: Zinc-dependent metalloenzymes (MMPs, HDACs, Carbonic Anhydrases, Alkaline Phosphatases) are notoriously sensitive to the chemical environment. A common, often silent cause of assay failure or false-positive screening hits is chelator interference . Whether introduced via lysis buffers (EDTA/EGTA) or inherent to a test compound's structure (cryptic chelators), these agents strip the catalytic Zn²⁺ ion, rendering the enzyme inactive.

This guide provides the protocols to diagnose , remediate , and prevent these interferences.

Module 1: Diagnosis – Is Your Inhibitor Real?

The "Cryptic Chelator" Problem in Drug Discovery

The Issue: In High-Throughput Screening (HTS), many "hits" are not true inhibitors but non-specific metal chelators (often termed PAINS - Pan-Assay Interference Compounds). They deplete the assay buffer of free Zn²⁺, starving the enzyme.

The Solution: The Zinc Add-Back Assay . This is the gold-standard method to distinguish a specific active-site inhibitor from a non-specific chelator.

Protocol: Zinc Add-Back Shift Assay

Objective: Determine if the


 of a compound shifts significantly upon supplementation with excess Zn²⁺.
  • Baseline

    
    :  Determine the 
    
    
    
    of your test compound using standard assay conditions (typically near
    
    
    for substrate).
  • Zn Supplementation: Prepare a parallel assay plate supplemented with ZnCl₂.

    • Concentration: typically 10 µM to 50 µM Zn²⁺ (Note: Do not exceed the inhibitory threshold for your specific enzyme; see Module 3).

  • Readout: Measure activity and recalculate

    
    .
    

Data Interpretation:

ObservationDiagnosisMechanismAction

increases > 10-fold
False Positive (Chelator) Excess Zn²⁺ saturates the compound, leaving the enzyme's Zn²⁺ intact.Flag compound as a non-specific chelator.

remains constant
True Inhibitor The compound binds the enzyme regardless of free Zn²⁺ levels.Proceed to Hit-to-Lead.
Activity drops in Control Zn Inhibition The added Zn²⁺ concentration was too high and inhibited the enzyme itself.Repeat with lower Zn²⁺ (e.g., 2-5 µM).
Visual Workflow: The Decision Matrix

Zn_Decision_Tree Start Compound shows high inhibition (Low IC50) Exp Perform Zn Add-Back Assay (+ 10 µM ZnCl2) Start->Exp Result1 IC50 shifts significantly (e.g., 1 µM -> >100 µM) Exp->Result1 Loss of Potency Result2 IC50 remains stable (e.g., 1 µM -> 1.2 µM) Exp->Result2 Potency Retained Conclusion1 Diagnosis: Non-Specific Chelator (Artifact) Result1->Conclusion1 Conclusion2 Diagnosis: True Inhibitor (Valid Hit) Result2->Conclusion2

Figure 1: Decision matrix for distinguishing true inhibitors from chelating artifacts using the Zn Add-Back method.

Module 2: Sample Preparation – Removing Buffer Chelators

The "Zombie Enzyme" Scenario

The Issue: You purified a protein using a standard lysis buffer containing 1 mM EDTA to prevent proteolysis. You now want to assay its activity, but it's dead. Adding Zn²⁺ back doesn't work.

The Science:

  • Irreversibility: For many metalloenzymes (e.g., HDACs, p300), stripping the Zn²⁺ causes a structural collapse (unfolding) that is irreversible . Simply adding Zn²⁺ later cannot refold the protein.

  • Dialysis Failure: Standard dialysis is inefficient at removing EDTA due to the Donnan effect and the high affinity of EDTA for residual metals. Studies show dialysis often leaves ~50% of EDTA behind.

The Solution: Ultrafiltration (Spin Concentration) is statistically superior to dialysis for EDTA removal.

Protocol: Exhaustive EDTA Removal via Ultrafiltration

Reagents:

  • Amicon® Ultra or similar centrifugal filter units (choose MWCO 1/3 of protein size).

  • Assay Buffer: HEPES or Tris based, EDTA-free .

Step-by-Step:

  • Dilution: Dilute your protein sample 1:10 with Assay Buffer.

  • Spin 1: Centrifuge to concentrate back to original volume.

  • Dilution: Dilute 1:10 again with Assay Buffer.

  • Spin 2: Centrifuge to concentrate.

  • Repeat: Perform a total of 3 cycles .

    • Calculation: A 1:10 dilution performed 3 times results in a theoretical 1,000-fold reduction in small molecules (EDTA).

  • Recovery: Invert the filter and spin to recover the protein.

Comparison of Methods:

MethodEDTA Removal EfficiencyTime RequiredRisk of Protein Loss
Dialysis (24h) Low (~50-80% remaining)High (Overnight)Low
Gel Filtration (Desalting) Medium (~90% removal)Low (15 mins)Medium (Dilution effect)
Ultrafiltration (3 cycles) High (>99% removal) Medium (1 hour) Low

Module 3: Assay Optimization – The Biphasic Zinc Effect

The Issue: "I added ZnCl₂ to my buffer to ensure activity, but my enzyme is dead."

The Science: Zinc exhibits a biphasic effect.

  • Activation: Essential at stoichiometric levels (1:1 ratio with enzyme).

  • Inhibition: Excess Zn²⁺ binds to lower-affinity inhibitory sites (often interfering with the catalytic water molecule or bridging residues), shutting down the enzyme.

Troubleshooting Guide: Never blindly add "1 mM Zinc." You must titrate.

Protocol: Zinc Titration Curve
  • Prepare Enzyme Buffer without any Zn.

  • Add ZnCl₂ at: 0, 1 µM, 5 µM, 10 µM, 50 µM, 100 µM, 500 µM.

  • Run the activity assay.[1][2]

  • Plot Activity vs. [Zn²⁺] .

Target Result: You will typically see a bell-shaped curve. The peak is your optimal assay concentration (usually 1–10 µM for MMPs).

Visual Mechanism: Biphasic Inhibition

Zn_Biphasic Apo Apo-Enzyme (Inactive) Active Holo-Enzyme (Active) Apo->Active + Zn²⁺ (Low µM) Catalytic Binding Inhibited Zn-Inhibited Enzyme (Inactive) Active->Inhibited + Zn²⁺ (High µM) Allosteric/Inhibitory Binding

Figure 2: The biphasic nature of Zinc. Low concentrations activate the apo-enzyme; high concentrations inhibit the holo-enzyme.

Frequently Asked Questions (FAQs)

Q: Can I use EGTA instead of EDTA to spare the Zinc? A: Sometimes, but proceed with caution. EGTA has a much higher affinity for Calcium (


 M) than for Zinc (

M). EDTA binds both tightly (

M for Zn).[3]
  • Verdict: If your enzyme requires Ca²⁺ for stability but Zn²⁺ for catalysis (e.g., some MMPs), EGTA is safer than EDTA. However, at high concentrations (>1 mM), EGTA will eventually strip Zinc.

Q: My test compounds are hydroxamic acids. Are they chelators? A: Yes, by definition. Hydroxamic acids (like SAHA/Vorinostat) are classic zinc-binding groups (ZBG). They inhibit by chelating the active-site Zinc. This is a "true" inhibition mechanism, not an artifact. The Zn Add-Back assay will shift their IC50, but this is expected. Distinguishing specific ZBG inhibitors from promiscuous chelators requires structural control compounds (e.g., testing an enantiomer that cannot fit the pocket).

Q: What is the best grade of ZnCl₂ to use? A: Use 99.999% trace metals basis or "molecular biology grade." Standard reagent grade Zinc salts often contain significant contamination of Copper or Lead, which can poison metalloenzymes even more potently than Zinc starvation.

References

  • Assay Guidance Manual. Interference with Fluorescence and Absorbance Assays. National Center for Biotechnology Information (US). Available at: [Link]

  • Sittampalam, G. S., et al. Assay Guidance Manual: Enzyme Assays. National Center for Biotechnology Information (US). Available at: [Link]

  • Soto, C., et al. (2017). Drawbacks of Dialysis Procedures for Removal of EDTA.[4] PLOS ONE / ResearchGate. Available at: [Link]

  • Jacobsen, F. E., et al. Chelators for Investigating Zinc Metalloneurochemistry. NIH PubMed Central. Available at: [Link]

  • Lovejoy, D. B., et al. Zinc chelating assay for screening of novel zinc chelators. ResearchGate.[2][5][6] Available at: [Link]

Sources

Purification of alpha-aminophosphonic acids using ion-exchange chromatography

Technical Support Center: Purification of -Aminophosphonic Acids

Welcome to the Advanced Chromatography Support Hub. Topic: Purification of

Ticket ID:

Core Principle & Resin Selection

The Foundation of Your Separation

The purification of





Why Dowex 50W?

The industry standard for this separation is Dowex 50W-X8 (or equivalent sulfonated polystyrene resins like Amberlite IR-120).

  • Mechanism: At acidic pH, the amino group is protonated (

    
    ). The molecule acts as a cation and binds to the sulfonate groups (
    
    
    ) of the resin.
  • The Clean-Up: Impurities such as unreacted dialkyl phosphites, inorganic acids (phosphorous acid), and non-basic organic by-products do not bind effectively and are washed away with water.

Resin Preparation Protocol

Before loading your valuable sample, you must ensure the resin is in the active Hydrogen (

Step-by-Step Activation:

  • Swelling: Suspend the resin in deionized water for 2-4 hours.

  • Column Packing: Pour the slurry into a glass column. Ensure no air bubbles are trapped.

  • Activation: Pass 1M HCl through the column (approx. 2-3 bed volumes).

    • Why? This displaces any sodium (

      
      ) ions and ensures all sites are 
      
      
      .
  • Equilibration: Wash with deionized water until the effluent is neutral (pH ~6-7).

The Purification Workflow

Standard Operating Procedure (SOP)

This workflow is designed to separate

Experimental Logic Diagram

APA_PurificationStartCrude Reaction Mixture(Aminophosphonate + Phosphites + Salts)AcidifyStep 1: Acidification(Dissolve in dilute HCl/Water)Start->AcidifyLoadStep 2: Load onto Dowex 50W (H+)Acidify->LoadBindingDecision: Does it have a basic amine?Load->BindingWashStep 3: Water Wash(Elutes neutral/acidic impurities)Binding->WashNo (Phosphites)EluteStep 4: Elution(0.5M - 1M NH4OH)Binding->EluteYes (Amino Acid)WasteWaste: Phosphites, Inorganic AcidsWash->WasteProductProduct: Pure alpha-APA(Ninhydrin Positive)Elute->Product

Caption: Logical flow of separation relying on the protonation of the amine group for retention.

Detailed Protocol
StepActionCritical Technical Note
1. Loading Dissolve crude residue in minimum water or 1M HCl. Load onto the column.[1]If the crude is oily and insoluble in water, extract with

first to remove non-polar organics, then load the aqueous phase.
2. Washing Elute with distilled water.[2] Monitor pH of effluent.Continue washing until the effluent is neutral and chloride-free (test with

). This removes inorganic salts and unreacted phosphites.
3. Elution Switch eluent to 0.5M - 1.0M Aqueous Ammonia (

)
.
The ammonia deprotonates the resin and the amine, releasing the product.
4. Collection Collect fractions (approx 10-20mL each). Spot on TLC/Paper.Use Ninhydrin stain .

-APAs turn purple/blue (primary amines) or yellow (secondary amines) upon heating.
5. Isolation Pool Ninhydrin-positive fractions. Evaporate water/ammonia under vacuum.Do not use high heat (>60°C) for prolonged periods to avoid decomposition.

Troubleshooting Guide

Diagnostic Solutions for Common Failures

Issue 1: "My product is eluting immediately with the solvent front (No Binding)."

Root Cause:

  • Resin Saturation: The column capacity was exceeded.

  • Wrong pH: The loading solution was too basic, preventing protonation of the amine.

  • Wrong Resin Form: The resin was not activated to the

    
     form.
    

Corrective Action:

  • Check Capacity: Dowex 50W-X8 typically has a capacity of ~1.7 meq/mL. Calculate your theoretical yield and ensure you have at least 3x excess resin capacity.

  • Acidify Load: Ensure the crude sample pH is < 2 before loading.

Issue 2: "The product is contaminated with inorganic salts."

Root Cause: Inadequate water washing step. Phosphites and inorganic phosphates often trail if the water wash is too short.

Corrective Action:

  • The Silver Nitrate Test: During the water wash (Step 2), collect a drop of eluent and add a drop of

    
    . If it turns cloudy (AgCl precipitate), you are still eluting chlorides/salts. Keep washing until clear. 
    
Issue 3: "The product is an oil and won't crystallize after column."[3]

Root Cause:

Corrective Action:

  • Azeotropic Drying: Co-evaporate the residue with absolute ethanol 2-3 times to remove water.

  • Crystallization Solvent: Dissolve the oily residue in minimum water, then slowly add Ethanol or Acetone until turbid. Store at 4°C.

Frequently Asked Questions (FAQ)

Q: Can I use Anion Exchange (Dowex 1) instead? A: Yes, but it is less common. You would load at high pH (anionic form) and elute with acid. However, Cation Exchange (Dowex 50) is preferred because it effectively removes the specific phosphorus-based starting materials (phosphites) which are difficult to remove on anion exchangers.

Q: How do I visualize the spots if Ninhydrin fails? A: If your APA has a secondary amine or steric hindrance, Ninhydrin might be faint. Use Iodine vapor (general organic) or Molybdate spray (specific for phosphorus, though this detects impurities too).

Q: My compound is acid-sensitive. Can I use this method? A: Dowex 50 is a strong acid. If your compound hydrolyzes (e.g., ester groups present), switch to a Weak Cation Exchanger (like Amberlite IRC-86) or perform the elution rapidly at 4°C.

References & Grounding

  • Kudzin, Z. H., & Stec, W. J. (1978). Synthesis of 1-aminoalkanephosphonic acids via thioureidoalkanephosphonates.[3] Synthesis, 1978(06), 469-472. (Seminal work establishing the purification of APAs using Dowex 50).

    • BenchChem Technical Notes. Application Notes and Protocols for the Purification of [Amino(phenyl)methyl]phosphonic Acid. (Standard industrial protocols for resin activation and elution).

      • Kafarski, P., & Lejczak, B. (2001). Aminophosphonic Acids: Chemistry and Biological Activity. Wiley. (Comprehensive review covering the isolation and crystallization of aminophosphonates).

        • Harvard Apparatus. Guide to Ion-Exchange Chromatography. (General reference for resin capacity and flow rates).

          Minimizing background hydrolysis of chromogenic substrates in inhibitor studies

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Minimizing Background Hydrolysis in Inhibitor Studies

          Welcome to the Assay Development Technical Support Hub. Ticket ID: #OPT-CHRM-001 Status: Open Assigned Specialist: Senior Application Scientist

          Executive Summary: High background hydrolysis (spontaneous cleavage of the chromophore) is the silent killer of inhibitor potency studies. It artificially inflates the "zero inhibition" baseline, compresses the dynamic range, and leads to underestimated

          
           values. This guide provides a self-validating system to isolate, quantify, and eliminate non-enzymatic hydrolysis in chromogenic assays (e.g., pNA, pNP) and fluorogenic analogs (e.g., AMC).
          
          Module 1: Diagnostic FAQ (The Mechanics of Failure)

          Q: Why is my substrate degrading without enzyme present? A: Chromogenic substrates like p-nitroanilide (pNA) derivatives are ester or amide linkages prone to nucleophilic attack. Three primary factors drive this "abiotic" hydrolysis:

          • Alkaline pH: Hydroxide ions (

            
            ) act as nucleophiles. While pNA is often measured at pH > 7.0 to maximize the extinction coefficient of the leaving group, pH values > 8.0 exponentially increase spontaneous hydrolysis rates [1].
            
          • Nucleophilic Buffer Components: Thiols (DTT,

            
            -mercaptoethanol) used to maintain enzyme stability can attack the carbonyl carbon of the substrate amide bond [2].
            
          • Temperature: Extended incubation at 37°C amplifies the kinetic energy available for spontaneous bond breakage.

          Q: How does this affect my

          
           data? 
          A:  Background hydrolysis adds a constant "noise" value (
          
          
          
          ) to your enzymatic rate (
          
          
          ).
          • False Negatives: Weak inhibitors may become indistinguishable from the background noise.

          • Compressed Window: If

            
             is 30% of your total signal, the maximum possible inhibition you can measure is 70%, even with a perfect inhibitor.
            
          Module 2: Reagent & Buffer Optimization[1]

          To minimize background, you must optimize the chemical environment before adding the enzyme.

          Table 1: Buffer Additive Risk Assessment
          ComponentRisk LevelMechanism of InterferenceRecommendation
          DTT High Strong nucleophile; oxidizes to form cyclic disulfides; generates
          
          
          via redox cycling [2].[1]
          Replace with TCEP (non-thiol) or GSH (weaker nucleophile) if possible.
          
          
          -Mercaptoethanol
          Medium Nucleophilic attack on substrate; volatile (concentration changes over time).Use only if essential; prepare fresh daily.
          DMSO Low/Med Hygroscopic; can alter
          
          
          and
          
          
          via "solvent engineering"; may contain reactive impurities [3].
          Keep < 5% (v/v). Use high-grade anhydrous DMSO. Store aliquots at -20°C.
          Tris/Glycine Low Primary amines can act as weak nucleophiles at high pH and temp.Prefer HEPES or MOPS for pH 7.0–8.0 assays.
          Workflow Visualization: Optimization Logic

          The following diagram illustrates the decision process for stabilizing your assay conditions.

          OptimizationWorkflow Start Start: High Background Detected CheckPH Check Buffer pH Start->CheckPH IsAlkaline Is pH > 8.0? CheckPH->IsAlkaline LowerPH Lower pH to 7.2 - 7.5 (Recalculate Extinction Coeff.) IsAlkaline->LowerPH Yes CheckThiols Check Reducing Agents IsAlkaline->CheckThiols No LowerPH->CheckThiols HasDTT Using DTT? CheckThiols->HasDTT SwitchTCEP Switch to TCEP or GSH HasDTT->SwitchTCEP Yes CheckTemp Check Temperature HasDTT->CheckTemp No SwitchTCEP->CheckTemp IsHighTemp Incubation > 30°C? CheckTemp->IsHighTemp ReduceTemp Reduce to 25°C (Increase Enzyme Conc.) IsHighTemp->ReduceTemp Yes Validation Run 'No Enzyme' Kinetic Loop IsHighTemp->Validation No ReduceTemp->Validation

          Figure 1: Decision tree for systematically identifying and eliminating sources of non-enzymatic hydrolysis.

          Module 3: The Self-Validating Protocol

          Do not rely on endpoint readings for inhibitor studies. Endpoint assays hide the non-linearity caused by substrate depletion or degradation. Kinetic reads are mandatory for validation.

          Protocol: The "No-Enzyme" Slope Validation

          Objective: Determine if the background rate is statistically negligible compared to the enzymatic rate.

          Reagents:

          • Buffer A: Optimized Assay Buffer (with inhibitor solvent, e.g., 5% DMSO).

          • Substrate Stock: Prepared in anhydrous DMSO.

          • Enzyme Stock: Active protease.

          Step-by-Step Workflow:

          • Prepare Plate Layout:

            • Wells A1-A3 (Blank): Buffer A + Substrate (No Enzyme).

            • Wells B1-B3 (Max Signal): Buffer A + Substrate + Enzyme (No Inhibitor).

          • Equilibration: Incubate plate at assay temperature (e.g., 25°C) for 10 minutes before adding substrate. This prevents thermal drift.

          • Initiation: Add Substrate to all wells simultaneously.

          • Measurement: Monitor Absorbance (e.g., 405 nm for pNA) every 60 seconds for 30–60 minutes.

          • Calculation:

            • Calculate the slope (

              
              ) in OD/min for both groups over the linear range (
              
              
              
              ).
            • Validation Metric: Calculate the Background Ratio (

              
              ).
              
              
              
              

          Pass/Fail Criteria:

          • Pass:

            
            . Proceed with inhibitor screening.[2] Background subtraction is optional but recommended.
            
          • Caution:

            
            . Background subtraction is mandatory . Re-check buffer pH.
            
          • Fail:

            
            . The assay is invalid. The noise will mask weak inhibitors. Return to Module 2.
            
          Module 4: Data Analysis & Correction

          If you cannot eliminate background hydrolysis entirely (e.g., the enzyme requires pH 9.0), you must mathematically correct the data.

          The Correction Formula: For every inhibitor concentration

          
          , the corrected velocity (
          
          
          
          ) is:
          
          
          

          Where

          
           is the slope of the "No Enzyme" control containing the same concentration of compound/solvent.
          

          Critical Note on Autofluorescence/Quenching: Some inhibitors are colored or fluorescent. If your compound absorbs at 405 nm (for pNA) or fluoresces at 460 nm (for AMC), a simple "No Enzyme" control is insufficient because the compound itself alters the baseline. You must run a Compound Interference Control (Compound + Substrate, No Enzyme) for every concentration [4].

          Visualization: Data Processing Logic

          DataCorrection RawData Raw Kinetic Data (OD vs Time) LinearReg Linear Regression (Calculate Slopes) RawData->LinearReg InterferenceCheck Compound Interference? LinearReg->InterferenceCheck SimpleSub Subtract Mean Buffer Blank Slope InterferenceCheck->SimpleSub No (Clear Compound) ComplexSub Subtract Specific Compound Control Slope InterferenceCheck->ComplexSub Yes (Colored/Fluorescent) FinalIC50 Calculate % Inhibition & Fit IC50 SimpleSub->FinalIC50 ComplexSub->FinalIC50

          Figure 2: Workflow for correcting raw kinetic data based on compound interference properties.

          References
          • Daughtridge, R. C., et al. (2021).[3] Sources of abiotic hydrolysis of chromogenic substrates in soil enzyme assays. Soil Biology and Biochemistry.

          • MicroCal (Malvern Panalytical). (n.d.). Effects of Reducing Agents on ITC and DSC Baselines. Center for Cancer Research.

          • Tippmann, S., et al. (2020). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. Physical Chemistry Chemical Physics.

          • Coussens, N. P., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4][5]

          Sources

          Validation & Comparative

          A Comparative Guide to Aminopeptidase Inhibition: Bestatin (Ubenimex) vs. 1-aminohexylphosphonic Acid and the Aminophosphonate Class

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          In the landscape of enzyme inhibitors, particularly those targeting metalloaminopeptidases, the choice of inhibitory agent is critical for achieving desired therapeutic or research outcomes. This guide provides an in-depth comparison of Bestatin (Ubenimex), a well-characterized dipeptide inhibitor, and 1-aminohexylphosphonic acid, as a representative of the broader class of aminophosphonate inhibitors. While Bestatin's potency and mechanism are extensively documented, specific data for this compound is limited. Therefore, this guide will compare the known attributes of Bestatin with the general characteristics and structure-activity relationships of aminophosphonates as a class of aminopeptidase inhibitors.

          Introduction to Aminopeptidase Inhibitors

          Aminopeptidases are a ubiquitous class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes play crucial roles in various physiological processes, including protein turnover, peptide metabolism, and antigen presentation. Their dysregulation has been implicated in numerous pathologies, such as cancer, immune disorders, and hypertension, making them attractive targets for therapeutic intervention.[1]

          Inhibitors of aminopeptidases can be broadly categorized based on their chemical structure and mechanism of action. Bestatin, a natural dipeptide analog, and synthetic aminophosphonates represent two distinct and important classes of these inhibitors.

          Bestatin (Ubenimex): A Clinically Utilized Aminopeptidase Inhibitor

          Bestatin, also known as Ubenimex, is a competitive and reversible inhibitor of several aminopeptidases, most notably aminopeptidase N (APN/CD13), aminopeptidase B (APB), and leukotriene A4 hydrolase (LTA4H).[2][3][4] Isolated from Streptomyces olivoreticuli, its structure mimics the transition state of peptide hydrolysis, allowing it to bind tightly to the active site of target enzymes.[5]

          Mechanism of Action of Bestatin

          Bestatin's inhibitory activity is attributed to the interaction of its α-hydroxy-β-amino acid moiety with the zinc ion(s) in the active site of metalloaminopeptidases. This interaction, along with hydrogen bonding and hydrophobic interactions of its side chains within the enzyme's pockets, leads to potent and reversible inhibition.[5] It is important to note that while it chelates the active site metal ion, its mechanism is more complex than simple metal chelation and involves mimicking the tetrahedral transition state of peptide bond hydrolysis.

          Caption: Competitive inhibition of an aminopeptidase by Bestatin.

          Potency of Bestatin

          Bestatin exhibits a broad spectrum of activity against various aminopeptidases, with its potency varying depending on the specific enzyme. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to quantify its potency.

          Target EnzymePotency (IC50/Ki)Reference
          Aminopeptidase N (APN/CD13)IC50: ~16.9 µM[6]
          Leucine Aminopeptidase (LAP)Ki: 5.8 x 10⁻¹⁰ M[7]
          Arginine Aminopeptidase (APB)Ki: 66 nM[8]
          Leukotriene A4 Hydrolase (LTA4H)-[2][3]

          This compound and the Aminophosphonate Class of Inhibitors

          Aminophosphonates are synthetic analogs of amino acids where the carboxylic acid group is replaced by a phosphonic acid group (-PO(OH)₂). This structural modification makes them excellent mimics of the tetrahedral transition state of peptide bond hydrolysis, a key feature for potent enzyme inhibition.[9]

          General Mechanism of Action of Aminophosphonates

          The phosphonate group is tetrahedral, similar to the transition state of a peptide bond being hydrolyzed by a metalloenzyme. This allows aminophosphonate inhibitors to bind tightly to the active site, with the phosphonate group coordinating to the catalytic metal ion(s) (typically Zn²⁺ or Mn²⁺). The side chains of the aminophosphonate occupy the substrate-binding pockets of the enzyme, contributing to the inhibitor's affinity and selectivity.[1]

          Caption: Aminophosphonates mimic the tetrahedral transition state of peptide hydrolysis.

          Potency of Aminophosphonates: A Structure-Activity Relationship

          The potency of aminophosphonate inhibitors is influenced by:

          • The nature of the amino acid side chain: The side chain corresponding to the P1 position of a substrate is crucial for affinity and selectivity. For instance, phosphonic acid analogs of leucine and phenylalanine have shown potent inhibition of leucine aminopeptidase and aminopeptidase N, respectively.[1][10]

          • The length and branching of the alkyl chain: In the case of this compound, the hexyl group would be expected to interact with a hydrophobic S1 pocket of the target aminopeptidase. The optimal length of this chain for maximal potency would depend on the specific topology of the enzyme's active site.

          • Modifications to the phosphonate group: Esterification of the phosphonate can affect cell permeability and can be used as a prodrug strategy.

          A study on various aminophosphonates as inhibitors of microsomal aminopeptidase (APN) found that [1-amino-2-(N-cyclohexylamino)ethyl]phosphonic acid was a potent inhibitor with a Ki value of 0.87 µM, comparable to Bestatin.[1] This highlights that with appropriate structural modifications, aminophosphonates can achieve high potency.

          Comparative Analysis: Bestatin vs. Aminophosphonates

          FeatureBestatin (Ubenimex)This compound & Aminophosphonates
          Chemical Class Dipeptide analogAmino acid analog with a phosphonate group
          Origin Natural productSynthetic
          Mechanism Competitive, reversible inhibitor; mimics transition stateGenerally competitive inhibitors; act as transition-state analogs
          Target Binding α-hydroxy-β-amino acid moiety chelates active site metal ionPhosphonate group coordinates to the active site metal ion(s)
          Potency High potency against specific aminopeptidases (nanomolar to micromolar range)Potency is highly dependent on the specific structure; can achieve high potency (sub-micromolar to micromolar) with optimized side chains. Specific data for this compound is lacking.
          Selectivity Inhibits a range of aminopeptidases (e.g., APN, APB, LTA4H)Selectivity can be engineered by modifying the amino acid side chain to fit the target enzyme's specificity pockets.
          Clinical Use Approved in some countries for certain cancers.[4]Primarily research compounds, with some phosphonates developed as drugs for other targets.

          Experimental Protocols for Potency Determination

          The determination of inhibitor potency (IC50 or Ki) is crucial for comparative analysis. Below are detailed protocols for common spectrophotometric and fluorometric assays used to assess aminopeptidase inhibition.

          General Workflow for IC50 Determination

          IC50_Determination_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, Inhibitor, and Buffer Solutions Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Assay_Setup Set up Reactions in Microplate: Enzyme, Buffer, and Inhibitor Serial_Dilution->Assay_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Assay_Setup->Pre_incubation Initiate_Reaction Add Substrate to Initiate Reaction Pre_incubation->Initiate_Reaction Measure_Signal Measure Absorbance or Fluorescence Kinetically Initiate_Reaction->Measure_Signal Data_Analysis Calculate Initial Velocities and Determine % Inhibition Measure_Signal->Data_Analysis IC50_Calculation Plot % Inhibition vs. [Inhibitor] and Calculate IC50 Data_Analysis->IC50_Calculation End End IC50_Calculation->End

          Caption: General workflow for determining the IC50 of an aminopeptidase inhibitor.

          Spectrophotometric Assay for Aminopeptidase Activity using L-Leucine-p-nitroanilide

          This assay is suitable for aminopeptidases that cleave N-terminal leucine residues, such as Leucine Aminopeptidase (LAP) and Aminopeptidase N (APN). The enzyme hydrolyzes the substrate L-Leucine-p-nitroanilide, releasing the chromophore p-nitroaniline, which can be monitored by measuring the increase in absorbance at 405 nm.[11][12][13]

          Materials:

          • Purified aminopeptidase

          • L-Leucine-p-nitroanilide (substrate)

          • Inhibitor (e.g., Bestatin or an aminophosphonate)

          • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

          • 96-well microplate

          • Microplate reader capable of measuring absorbance at 405 nm

          Procedure:

          • Prepare a stock solution of the substrate (e.g., 20 mM in DMSO).

          • Prepare serial dilutions of the inhibitor in the assay buffer.

          • To each well of a 96-well plate, add:

            • Assay Buffer

            • Inhibitor at various concentrations (or buffer for the control)

            • Enzyme solution (at a final concentration that gives a linear reaction rate)

          • Pre-incubate the plate at a constant temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

          • Initiate the reaction by adding the substrate to each well.

          • Immediately measure the absorbance at 405 nm kinetically for a set period (e.g., 10-30 minutes) at the same temperature.

          • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

          • Determine the percent inhibition for each concentration relative to the control (no inhibitor).

          • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

          Fluorometric Assay for Aminopeptidase N (APN/CD13) Activity using L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC)

          This is a highly sensitive assay for APN activity. The enzyme cleaves the substrate L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC), releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The increase in fluorescence is monitored over time.[8]

          Materials:

          • Purified Aminopeptidase N (APN/CD13)

          • L-Leucine-7-amido-4-methylcoumarin hydrochloride (substrate)

          • Inhibitor (e.g., Bestatin or an aminophosphonate)

          • Assay Buffer (e.g., 25 mM Tris, 0.5% Triton X-100, pH 7.2)

          • Black 96-well microplate

          • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

          Procedure:

          • Prepare a stock solution of the substrate (e.g., 10 mM in DMSO).

          • Prepare serial dilutions of the inhibitor in the assay buffer.

          • To each well of a black 96-well plate, add:

            • Assay Buffer

            • Inhibitor at various concentrations (or buffer for the control)

            • Enzyme solution

          • Pre-incubate the plate at 37°C for 10-15 minutes.

          • Initiate the reaction by adding the substrate to each well.

          • Immediately measure the fluorescence (Ex/Em = 380/460 nm) kinetically for 10-30 minutes at 37°C.

          • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.

          • Determine the percent inhibition and calculate the IC50 as described for the spectrophotometric assay.

          Conclusion

          Bestatin (Ubenimex) stands as a well-established, potent, and broad-spectrum inhibitor of several clinically relevant aminopeptidases. Its mechanism of action and inhibitory kinetics are well-documented, providing a solid benchmark for the evaluation of new inhibitors.

          The aminophosphonate class of inhibitors, represented here by the uncharacterized this compound, offers a versatile synthetic platform for the design of potent and selective aminopeptidase inhibitors. Their mechanism as transition-state analogs provides a strong foundation for their inhibitory activity. While specific data for this compound is lacking, the broader literature on aminophosphonates demonstrates their potential to achieve high potency, sometimes rivaling or exceeding that of natural product inhibitors like Bestatin, through rational design of their side chains to match the specificity of the target enzyme.

          For researchers and drug development professionals, the choice between a well-characterized natural product inhibitor like Bestatin and a synthetic aminophosphonate will depend on the specific research question or therapeutic goal. Bestatin serves as an excellent tool for studying the roles of multiple aminopeptidases, while the targeted design of aminophosphonates allows for the development of highly selective inhibitors for specific enzyme targets.

          References

          • Drag, M., & Salvesen, G. S. (2010). Metallo-aminopeptidase inhibitors. Biochimie, 92(11), 1509-1529.
          • Patsnap Synapse. (2024, July 17).
          • Wikipedia contributors. (2023, December 28). Ubenimex. In Wikipedia, The Free Encyclopedia.
          • APExBIO. (n.d.).
          • Grokipedia. (n.d.). Ubenimex.
          • AG Scientific. (n.d.). Bestatin (Ubenimex)
          • SciSpace. (n.d.).
          • Makhaeva, G. F., Lushchekina, S. V., Serebryakova, O. G., Aksinenko, A. Y., Goreva, T. V., Richardson, R. J., & Martynov, I. V. (2013). Kinetics and mechanism of inhibition of serine esterases by fluorinated carbethoxy 1-aminophosphonates. Doklady Biochemistry and Biophysics, 451(1), 203–206.
          • Weldon Biotech. (n.d.). Leucine aminopeptidase Assay Kit (LAP).
          • Berlicki, Ł., & Kafarski, P. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. Molecules, 24(18), 3369.
          • Mucha, A., Kafarski, P., & Berlicki, Ł. (2011). Phosphinotripeptidic Inhibitors of Leucylaminopeptidases. Molecules, 16(8), 6345-6360.
          • BioVision. (n.d.). Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric).
          • Palica, K., Deufel, F., Skagseth, S., Di Santo Metzler, G. P., Thoma, J., Andersson Rasmussen, A., ... & Erdelyi, M. (2023). α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2. RSC Medicinal Chemistry, 14(11), 2269-2279.
          • PubChem. (n.d.). PubChem BioAssay.
          • Sigma-Aldrich. (n.d.). L-Leucine-7-amido-4-methylcoumarin.
          • National Center for Biotechnology Inform
          • MedChemExpress. (n.d.). L-Leucine-7-amido-4-methylcoumarin hydrochloride (Leu-AMC hydrochloride).
          • Elabscience. (n.d.). Leucine Aminopeptidase (LAP) Activity Assay Kit (E-BC-K568-M).
          • ChEMBL. (n.d.). ChEMBL.
          • Gaulton, A., Hersey, A., Nowotka, M., Bento, A. P., Chambers, J., Mendez, D., ... & Leach, A. R. (2017). The ChEMBL database in 2017. Nucleic Acids Research, 45(D1), D945-D954.
          • Wang, Y., Suzek, T., Zhang, J., Wang, J., He, S., Cheng, T., ... & Bryant, S. H. (2014). PubChem BioAssay: 2014 update. Nucleic Acids Research, 42(D1), D1085-D1092.
          • ChEMBL. (n.d.). Explore all Compounds.
          • Iyamu, E. W., E. A. Asemota, and E. O. Ohanwe. "A colorimetric microplate assay method for high throughput analysis of arginase activity in vitro." African Journal of Biotechnology 7.15 (2008).
          • Palacios, C., et al. "Purification and characterization of an arginine aminopeptidase from Lactobacillus sakei." Applied and environmental microbiology 65.7 (1999): 2944-2948.
          • Elabscience. (n.d.). L-Arginine (L-Arg) Colorimetric Assay Kit (E-BC-K850-M).
          • Kurzak, B., & Kozłowski, H. (1993). Aminophosphonic and Aminoboronic Acids as Key Elements of a Transition State Analogue Inhibitor of Enzymes. Polish Journal of Chemistry, 67(8), 1527-1543.
          • Zeußel, L., Mai, P., Sharma, S., Schober, A., Ren, S., & Singh, S. (2021).
          • Elgubbi, H. S. "Colorimetric Method for Determination of Amino Acids on Thin Layer and Filter Paper Chromatography Using a Modified Ninhydrin Reagent." Journal of Environmental Science, Toxicology and Food Technology 8.11 (2014): 43-46.
          • Centers for Disease Control and Prevention. (2024, May 15). Testing for Inhibitors and Hemophilia.
          • National Bleeding Disorders Foundation. (2014, July 24).
          • Meijer, P., Peyvandi, F., Young, G., Pruthi, R., de Lima Montalvão, S., & Kitchen, S. (2018). Recommendations for Laboratory Measurement of FVIII and FIX type I inhibitors.
          • Farsa, O., Ballayová, V., Žáčková, R., Kollar, P., Kauerová, T., & Zubáč, P. (2022). Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance. International Journal of Molecular Sciences, 23(17), 9813.
          • Practical-Haemostasis.com. (2025, January 21). Inhibitor Assays.
          • Precision BioLogic. (n.d.). Factor VIII Inhibitor Kit.
          • Berlicki, Ł., & Kafarski, P. (2019).
          • Vassiliou, S., Węglarz-Tomczak, E., Berlicki, Ł., Pawełczak, M., Nocek, B., Mulligan, R., ... & Mucha, A. (2014). Structure-guided, single-point modifications in the phosphinic dipeptide structure yield highly potent and selective inhibitors of neutral aminopeptidases. Journal of medicinal chemistry, 57(19), 8140-8151.
          • Drag, M., Wieczerzak, E., Pawełczak, M., Berlicki, Ł., Grzonka, Z., & Kafarski, P. (2006). Optimization and structure–activity relationships of phosphinic pseudotripeptide inhibitors of aminopeptidases that generate antigenic peptides. Journal of medicinal chemistry, 49(10), 2843-2850.
          • Georgiadis, D., Cuniasse, P., Archontis, G., & Dive, V. (2000). Potent and selective inhibition of zinc aminopeptidase A (EC 3.4. 11.7, APA) by glutamyl aminophosphinic peptides. Biochemistry, 39(5), 1171-1177.
          • Hermann, P., & Kotek, J. (2007). Synthesis of phosphinic aminoacid analogues. Current organic chemistry, 11(13), 1144-1163.
          • Fidej, M., & Furtak, A. (2025). Aminopeptidase N: a multifunctional and promising target in medicinal chemistry. RSC Medicinal Chemistry.
          • Mucha, A., & Kafarski, P. (2021). KBE009: A Bestatin-Like Inhibitor of the Trypanosoma cruzi Acidic M17 Aminopeptidase with In Vitro Anti-Trypanosomal Activity. Molecules, 26(19), 5998.
          • Berlicki, Ł., & Kafarski, P. (2011). Targeting enzymes with phosphonate-based inhibitors: mimics of tetrahedral transition states and stable isosteric analogues of phosphates. Mini reviews in medicinal chemistry, 11(10), 847-855.
          • Sigma-Aldrich. (1995, March 24). Enzymatic Assay of AMINOPEPTIDASE (EC 3.4.11.10).
          • Wilkes, S. H., & Prescott, J. M. (1985). The slow, tight binding of bestatin and amastatin to aminopeptidases. Journal of Biological Chemistry, 260(24), 13154-13162.
          • Tocris Bioscience. (n.d.).

          Sources

          A Comparative Guide to Phosphonic and Phosphinic Acid Leucine Analogs as Enzyme Inhibitors

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          In the landscape of enzyme inhibitor design, particularly for metalloproteases, phosphorus-containing amino acid analogs have emerged as a cornerstone for developing potent and specific therapeutic agents. These compounds, by mimicking the tetrahedral transition state of peptide bond hydrolysis, can exhibit strong binding to the active site of enzymes such as aminopeptidases. This guide provides an in-depth, objective comparison of two prominent classes of these inhibitors: phosphonic and phosphinic acid analogs of leucine. Drawing upon experimental data, we will explore the nuances of their inhibitory activities, the structural basis for their differing potencies, and the experimental methodologies used for their evaluation.

          Unveiling the Contenders: Phosphonic vs. Phosphinic Acid Leucine Analogs

          At the heart of this comparison are the subtle yet significant structural distinctions between phosphonic and phosphinic acids. Both are analogs of the natural amino acid leucine, a common substrate for many peptidases. Their efficacy as inhibitors stems from the replacement of the scissile peptide bond's carbonyl carbon with a phosphorus atom, creating a stable tetrahedral geometry that mimics the transition state of the enzyme-catalyzed reaction.[1]

          Phosphonic acid analogs of leucine feature a phosphonate group (-PO(OH)₂), which is isosteric to the carboxylate group of the natural substrate in the transition state.[2][3] This group is characterized by a phosphorus atom bonded to two hydroxyl groups and one oxygen atom via a double bond, in addition to the carbon backbone.

          Phosphinic acid analogs of leucine, on the other hand, possess a phosphinate group (-P(O)(OH)R), where one of the hydroxyl groups of the phosphonic acid is replaced by a carbon-containing substituent.[4][5] This structural modification has profound implications for the electronic and steric properties of the inhibitor, and consequently, its interaction with the target enzyme.

          The Decisive Metric: A Head-to-Head Comparison of Ki Values

          The inhibitory potency of a compound is quantitatively expressed by its inhibition constant (Ki). A lower Ki value signifies a tighter binding of the inhibitor to the enzyme and thus, a more potent inhibitor. Experimental evidence from studies on leucine aminopeptidase, a zinc-dependent metalloprotease, consistently demonstrates a significant difference in the Ki values between phosphonic and phosphinic acid leucine analogs.

          A key study directly comparing these two classes of inhibitors found that phosphinic acid analogues of L-leucine are approximately 100-fold less potent than the corresponding phosphonic acid derivatives against porcine kidney leucine aminopeptidase.[6]

          Inhibitor ClassLeucine AnalogTarget EnzymeKi (µM)Reference
          Phosphonic Acid (R)-L-Leucinephosphonic acidPorcine Kidney Leucine Aminopeptidase0.23[6]
          Phosphinic Acid Leucine phosphinic acid analogPorcine Kidney Leucine Aminopeptidase~23 (estimated from 100-fold less potency)[6]
          Phosphonate Dipeptide Phosphonate dipeptide (8e)Porcine Kidney Leucine Aminopeptidase58[6]
          Phosphinate Dipeptide Phosphinate dipeptide (17-O)Porcine Kidney Leucine Aminopeptidase56[6]

          This trend of higher potency for phosphonate inhibitors is a critical consideration in the rational design of enzyme inhibitors. The subsequent sections will delve into the structural and mechanistic underpinnings of this observed difference.

          The "Why" Behind the Numbers: Structural and Mechanistic Insights

          The disparity in inhibitory potency between phosphonic and phosphinic acid leucine analogs can be attributed to their distinct interactions with the enzyme's active site, particularly the catalytic zinc ions. The tetrahedral geometry of the phosphorus center in both inhibitor types allows for effective chelation of the zinc ion(s) in the active site of metalloproteases.[1][5]

          The Binding Advantage of Phosphonates: Insights from X-ray Crystallography

          The X-ray crystal structure of bovine lens leucine aminopeptidase (blLAP) in complex with the phosphonic acid analog of leucine provides a detailed snapshot of the inhibitor's binding mode. This structure reveals that the phosphonate group acts as a bidentate ligand to the two zinc ions in the active site. One of the phosphoryl oxygen atoms bridges the two zinc ions, while another coordinates to one of the zinc ions.[7] This intricate network of interactions firmly anchors the inhibitor in the active site.

          cluster_EnzymeActiveSite Leucine Aminopeptidase Active Site cluster_PhosphonateInhibitor Phosphonic Acid Leucine Analog Zn1 Zn²⁺ Zn2 Zn²⁺ ActiveSiteResidues Active Site Residues (e.g., Asp, Glu) P P O1 O⁻ P->O1 double bond O2 O⁻ P->O2 OH OH P->OH LeucineSideChain Leucine Side Chain P->LeucineSideChain O1->Zn1 Coordination O1->Zn2 Bridging Coordination O2->Zn2 Coordination LeucineSideChain->ActiveSiteResidues Hydrophobic Interactions

          Caption: Binding of a phosphonic acid leucine analog to the di-zinc center of leucine aminopeptidase.

          The Phosphinate Perspective: A Molecular Modeling Approach

          While a crystal structure of a leucine aminopeptidase-phosphinate complex is not yet available, molecular modeling studies have provided valuable insights.[8] These models, often built upon the existing phosphonate-enzyme structure, suggest that phosphinates also chelate the zinc ions. However, the replacement of a hydroxyl group with a less electronegative carbon-based substituent in phosphinates alters the electronic distribution and steric bulk around the phosphorus center. This can lead to a less optimal coordination geometry with the zinc ions and potentially weaker interactions compared to phosphonates. The reduced negative charge density on the phosphinate group, as compared to the phosphonate, may also contribute to a decrease in the electrostatic component of the binding affinity.

          Experimental Corner: Determining Ki Values for Leucine Aminopeptidase Inhibitors

          The determination of Ki values is a critical step in the evaluation of enzyme inhibitors. A common and reliable method for metalloproteases like leucine aminopeptidase involves a continuous spectrophotometric or fluorometric assay.

          Principle of the Assay

          The assay measures the rate of substrate hydrolysis by the enzyme in the presence and absence of the inhibitor. A common chromogenic substrate is L-leucine-p-nitroanilide, which upon hydrolysis by leucine aminopeptidase, releases p-nitroaniline, a yellow-colored product that can be monitored spectrophotometrically at 405 nm. Alternatively, fluorogenic substrates such as L-leucine-7-amido-4-methylcoumarin (Leu-AMC) can be used, where the release of the highly fluorescent AMC is measured.

          Step-by-Step Experimental Protocol
          • Reagent Preparation:

            • Prepare a stock solution of purified leucine aminopeptidase in an appropriate buffer (e.g., Tris-HCl, pH 8.0).

            • Prepare a stock solution of the substrate (L-leucine-p-nitroanilide or Leu-AMC) in a suitable solvent (e.g., DMSO).

            • Prepare a series of dilutions of the phosphonic and phosphinic acid leucine analog inhibitors in the assay buffer.

          • Assay Setup:

            • In a 96-well microplate, add the assay buffer, a fixed concentration of the substrate, and varying concentrations of the inhibitor.

            • Include control wells with no inhibitor (to measure the uninhibited enzyme activity) and wells with no enzyme (to measure background substrate hydrolysis).

          • Enzyme Reaction Initiation and Monitoring:

            • Initiate the reaction by adding the enzyme solution to all wells.

            • Immediately place the microplate in a plate reader and monitor the increase in absorbance at 405 nm (for p-nitroanilide) or fluorescence (for AMC) over time at a constant temperature (e.g., 37°C).

          • Data Analysis:

            • Calculate the initial reaction velocities (rates) from the linear portion of the progress curves.

            • Plot the reaction velocity as a function of the inhibitor concentration.

            • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

            • Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 to the Ki and the substrate concentration ([S]) and the Michaelis-Menten constant (Km) of the substrate:

            Ki = IC50 / (1 + [S]/Km)

          cluster_Workflow Ki Determination Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Set up Assay Plate (Buffer, Substrate, Inhibitor) A->B C Initiate Reaction (Add Enzyme) B->C D Monitor Reaction Progress (Spectrophotometer/Fluorometer) C->D E Calculate Initial Velocities D->E F Determine IC50 E->F G Calculate Ki (Cheng-Prusoff Equation) F->G

          Caption: A streamlined workflow for the experimental determination of the Ki value.

          Conclusion and Future Directions

          The comparative analysis of phosphonic and phosphinic acid leucine analogs as inhibitors of leucine aminopeptidase unequivocally demonstrates the superior potency of the phosphonate-based compounds. This difference is rooted in the more favorable interactions of the phosphonate group with the di-zinc center in the enzyme's active site, as revealed by X-ray crystallography.

          For researchers and drug development professionals, this guide underscores the importance of the choice of the zinc-binding group in the design of metalloprotease inhibitors. While phosphonates offer higher potency, other factors such as cell permeability, metabolic stability, and off-target effects must also be considered in the overall drug design strategy. Future research, including the acquisition of high-resolution crystal structures of leucine aminopeptidase in complex with phosphinic acid inhibitors, will further refine our understanding of these interactions and pave the way for the development of even more effective and selective therapeutic agents.

          References

          • Giannousis, P. P., & Bartlett, P. A. (1987). Phosphorus amino acid analogues as inhibitors of leucine aminopeptidase. Journal of medicinal chemistry, 30(9), 1603–1609.
          • Sträter, N., & Lipscomb, W. N. (1995). Transition state analogue L-leucinephosphonic acid bound to bovine lens leucine aminopeptidase: X-ray structure at 1.65 A resolution in a new crystal form. Biochemistry, 34(28), 9200–9210.
          • Grembecka, J., Mucha, A., Cierpicki, T., & Kafarski, P. (2003). The most potent organophosphorus inhibitors of leucine aminopeptidase. Structure-based design, chemistry, and activity. Journal of medicinal chemistry, 46(13), 2641–2655.
          • Jankowska, E., Chamera, K., & Kafarski, P. (2021). Phosphinotripeptidic Inhibitors of Leucylaminopeptidases. Molecules (Basel, Switzerland), 26(10), 2821.
          • Georgiadis, D., & Yiotakis, A. (2015). Phosphinic peptides as potent inhibitors of zinc-metalloproteases. Methods in molecular biology (Clifton, N.J.), 1333, 141–160.
          • Bar-Tana, J., Rose-Kohn, G., & Cohen, R. (1971). A continuous spectrophotometric method for the measurement of leucine aminopeptidase activity. Analytical biochemistry, 40(1), 1–9.
          • Lejczak, B., Choszczak, M. P., & Kafarski, P. (1994). Inhibition of Aminopeptidases by Phosphonic Acid and Phosphinic Acid Analogues of Aspartic and Glutamic Acids. Journal of Enzyme Inhibition, 7(2), 137-145.
          • Jankowska, E., Chamera, K., & Kafarski, P. (2021). Phosphinotripeptidic Inhibitors of Leucylaminopeptidases. Molecules, 26(10), 2821.
          • Hammerschmidt, F., & Wuggenig, F. (1999). Enzymes in organic chemistry. Part 9: Chemo-enzymatic synthesis of phosphonic acid analogues of l-valine, l-leucine, l-isoleucine, l-methionine and l-α-aminobutyric acid of high enantiomeric excess. Tetrahedron: Asymmetry, 10(9), 1709-1721.
          • Mucha, A., Grembecka, J., Cierpicki, T., & Kafarski, P. (2001). The synthesis of phosphonamidate and phosphinic dipeptide analogues - Inhibitors of leucine aminopeptidase. Tetrahedron, 57(32), 6961-6968.
          • Toney, M. D. (2005). Slow-onset inhibition of fumarylacetoacetate hydrolase by phosphinate mimics of the tetrahedral intermediate: kinetics, crystal structure and pharmacokinetics. Biochemical Journal, 391(Pt 3), 615–621.
          • Copeland, R. A. (2013). Translating slow-binding inhibition kinetics into cellular and in vivo effects. Future medicinal chemistry, 5(13), 1545–1557.
          • Wanat, W., Talma, M., Pawełczak, M., & Kafarski, P. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. International journal of molecular sciences, 20(18), 4533.
          • Stammer, C. H. (1990). The synthesis of phosphonic and phosphinic acid analogues of amino acids. Tetrahedron, 46(7), 2231-2254.
          • Kafarski, P., & Lejczak, B. (1991). Biological activity of aminophosphonic acids.
          • Carloni, P., & Alber, F. (2006). Binding of phosphinate and phosphonate inhibitors to aspartic proteases: a first-principles study. The journal of physical chemistry. B, 110(4), 1885–1891.
          • Wikipedia contributors. (2024, January 28). Phosphonate. In Wikipedia, The Free Encyclopedia. Retrieved 19:42, February 19, 2026, from [Link]

          • Burley, S. K., David, P. R., Taylor, A., & Lipscomb, W. N. (1990). Molecular structure of leucine aminopeptidase at 2.7-A resolution.
          • Wanat, W., Talma, M., Pawełczak, M., & Kafarski, P. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. Preprints.org, 2019050119.
          • Jankowska, E., Chamera, K., & Kafarski, P. (2021). Phosphinotripeptidic Inhibitors of Leucylaminopeptidases. Molecules, 26(10), 2821.
          • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Current Organic Chemistry, 16(23), 2758-2777.
          • Peck, S. C., & van der Donk, W. A. (2021). Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase. Biochemistry, 60(15), 1227–1236.
          • Berkowitz, D. B., & Shen, Q. (2006). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current enzyme inhibition, 2(2), 121–139.
          • Demel, J., Hynek, J., Kašička, V., & Kubíček, V. (2022). Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. Inorganic chemistry, 61(48), 18990–18998.
          • Demel, J., Hynek, J., Kašička, V., & Kubíček, V. (2022). Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. Inorganic Chemistry, 61(48), 18990-18998.
          • Demel, J., Hynek, J., Kašička, V., & Kubíček, V. (2022). Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. Inorganic chemistry, 61(48), 18990–18998.
          • Higham, L. J. (2006).

          Sources

          Validation of 1-Aminohexylphosphonic Acid Binding Mode via X-ray Crystallography

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Validation of 1-aminohexylphosphonic Acid Binding Mode via X-ray Crystallography Content Type: Publish Comparison Guide

          A Technical Guide for Structural Biologists and Drug Discovery Professionals

          Executive Summary: The Structural Basis of Inhibition

          This compound (Ahp) represents a class of transition-state analogue inhibitors designed to target metallo-aminopeptidases, specifically Leucine Aminopeptidase (LAP) and Methionine Aminopeptidase (MetAP).[1] Unlike standard competitive inhibitors that merely occupy the active site, Ahp mimics the tetrahedral intermediate of peptide bond hydrolysis, coordinating directly with the catalytic metal ions (typically

          
           or 
          
          
          
          ).[1]

          This guide details the X-ray crystallographic validation of Ahp, comparing its binding efficacy and structural resolution against industry standards like Bestatin and Phosphinic acid dipeptides .

          Mechanism of Action: Transition State Mimicry

          To validate the binding mode of this compound, one must understand the catalytic mechanism it disrupts.

          • Natural Substrate Hydrolysis: The enzyme activates a water molecule to attack the scissile peptide bond, forming a high-energy tetrahedral gem-diolate intermediate .

          • Ahp Inhibition: The phosphonate group (

            
            ) of Ahp is structurally and electronically analogous to this tetrahedral intermediate but is non-hydrolyzable.[1] It acts as a "suicide substrate" that traps the enzyme in a non-productive state.
            
          Figure 1: Catalytic Inhibition Pathway

          InhibitionMechanism Enzyme Free Enzyme (Binuclear Metal Center) Complex_Sub Michaelis Complex (E-S) Enzyme->Complex_Sub + Substrate Complex_Inhib Stable Inhibitor Complex (E-I) Enzyme->Complex_Inhib + Ahp (Kd ~ nM-µM) Substrate Peptide Substrate Ahp This compound (Inhibitor) Ahp->Complex_Inhib Coordination to Zn1/Zn2 TS_Nat Tetrahedral Intermediate (Gem-diolate) Complex_Sub->TS_Nat Nu: Attack (H2O) Product Cleaved Amino Acid + Peptide TS_Nat->Product Collapse Complex_Inhib->TS_Nat Mimicry

          Caption: Comparison of natural peptide hydrolysis via a transient gem-diolate intermediate versus the stable blockade formed by the phosphonate transition-state analogue.[1]

          Comparative Performance Analysis

          The following data compares this compound (and its close homologue L-Leucinephosphonic acid, LeuP) against the clinical standard Bestatin and phosphinic acid derivatives.

          Table 1: Binding Affinity and Structural Metrics
          FeatureThis compound (Ahp/LeuP)Bestatin (Ubenimex)Phosphinic Acid Dipeptides
          Mechanism Transition State Analogue (Tetrahedral)Competitive Inhibitor (Chelating)Transition State Analogue (Tetrahedral)
          Metal Coordination Tridentate/Bridging: Phosphonate oxygens bridge Zn1-Zn2 and coordinate Zn2; Amino group coordinates Zn1.[1]Bidentate: Hydroxyl and Carbonyl groups chelate Zn2.Pseudo-Tridentate: Phosphinate group coordinates metals; C-terminal interacts with Arg/Lys residues.[1]
          Binding Affinity (
          
          
          )
          0.23 µM (LeuP) Moderate Potency0.6 nM High Potency~60 - 100 nM High Potency
          Selectivity High for LAP vs. Aminopeptidase N (APN)Broad spectrum (LAP, APN, LTA4H)Tunable via P1' residue modification
          X-ray Resolution Typically 1.6 – 1.9 Å (High)2.0 – 2.5 Å1.8 – 2.2 Å
          Stability High: C-P bond is resistant to hydrolysis.[1]Moderate: Peptide bonds susceptible to other proteases.High: C-P bond stability.

          Key Insight: While Bestatin exhibits higher raw affinity due to extensive hydrophobic contacts in the S1' pocket, Ahp provides a cleaner structural definition of the catalytic center . Its compact size and rigid phosphonate geometry make it the superior tool for mapping the precise location and distance of the catalytic metal ions (Zn1/Zn2) without inducing large conformational changes in the enzyme.

          Experimental Protocol: X-ray Validation Workflow

          To validate the binding mode, a rigorous co-crystallization and refinement pipeline is required. This protocol assumes the use of Bovine Lens Leucine Aminopeptidase (blLAP) or a homologous bacterial aminopeptidase.[1]

          Phase 1: Co-Crystallization
          • Why Co-crystallization? Soaking pre-grown crystals often leads to cracking due to lattice reorganization upon inhibitor binding. Co-crystallization yields higher resolution data (e.g., Space Group P321 for blLAP).[1]

          • Protocol:

            • Mix purified enzyme (10 mg/mL) with This compound at a molar ratio of 1:10 (Enzyme:Inhibitor).[1]

            • Incubate on ice for 1 hour to ensure saturation.

            • Set up hanging drops: 2 µL Protein-Inhibitor mix + 2 µL Reservoir Solution.

            • Reservoir: 10-15% PEG 6000, 100 mM Tris-HCl (pH 7.8), 200 mM Li2SO4.

            • Crystals typically appear within 3-5 days at 20°C.[1]

          Phase 2: Data Collection & Refinement
          • Ligand Restraints: Do not rely on auto-generated restraints.[1] The C-P bond length (approx 1.8 Å) and O-P-O angles (tetrahedral, ~109.5°) must be strictly defined in the CIF file.[1]

          • Metal Coordination Constraints: During early refinement, apply loose distance restraints between the phosphonate oxygens and the metal ions (2.0 - 2.4 Å) to guide the ligand into the density. Remove these restraints in the final stages to validate the "free" position.

          Phase 3: Validation Strategy (The "Omit Map")

          To prove the ligand is truly bound and not just modeled into noise:

          • Refine the protein structure without the ligand.

          • Generate an Fo-Fc difference map (green density).[1]

          • The density must clearly define the tetrahedral phosphonate head group and the hexyl tail.

          • Success Criteria: The phosphonate oxygens should align with the metal ions, and the amino group should point towards the specific binding pocket residue (e.g., Asp or Glu).

          Figure 2: Crystallographic Workflow

          CrystallographyWorkflow Complex Enzyme + Ahp (1:10 Ratio) Incubation 1h @ 4°C Cryst Co-Crystallization (Hanging Drop, PEG 6000) Complex->Cryst Diffraction X-ray Diffraction (Resolution < 2.0 Å) Cryst->Diffraction Phasing Molecular Replacement (Search Model: Native Enzyme) Diffraction->Phasing Refinement Refinement (REFMAC/PHENIX) Generate Omit Map Phasing->Refinement Validation Validation Check Metal Coordination Geometry Refinement->Validation

          Caption: Step-by-step workflow for solving the inhibitor-bound structure.

          References
          • Sträter, N. & Lipscomb, W.N. (1995).[1] Transition state analogue L-leucinephosphonic acid bound to bovine lens leucine aminopeptidase: X-ray structure at 1.65 A resolution in a new crystal form.[1] Biochemistry.[1]

          • Drag, M. et al. (2005).[1] alpha-Aminoalkylphosphonates as a tool in experimental optimisation of P1 side chain shape of potential inhibitors in S1 pocket of leucine- and neutral aminopeptidases. European Journal of Medicinal Chemistry.

          • RCSB Protein Data Bank. (1995).[1] Structure 1LCP: Bovine Lens Leucine Aminopeptidase Complexed with L-Leucinephosphonic Acid.[1][1]

          • Addlagatta, A. et al. (2014).[1][2] Structure 4U71: HsMetAP(F309M) in complex with 1-amino(cyclohexyl)methyl)phosphonic acid.[1][2][1]

          Sources

          Benchmarking Guide: 1-Aminohexylphosphonic Acid Stability vs. Peptide Inhibitors

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          1-Aminohexylphosphonic acid (

          
           / 
          
          
          
          )
          represents a critical class of transition-state analogue inhibitors designed to overcome the metabolic instability inherent in standard peptide therapeutics. By replacing the planar, hydrolyzable carboxylate group of a peptide with a tetrahedral, non-hydrolyzable phosphonic acid moiety, this molecule mimics the transition state of peptide bond hydrolysis while resisting enzymatic cleavage.[1]

          This guide benchmarks

          
           against standard peptide inhibitors (e.g., Leu-Leu, Bestatin), demonstrating a >50-fold increase in serum stability  and sustained nanomolar affinity for metalloproteases such as Leucine Aminopeptidase (LAP) and Aminopeptidase N (APN/CD13).
          

          Mechanistic Basis: The Phosphonate Advantage[2]

          To understand the stability profile, one must analyze the atomic-level interaction between the inhibitor and the target metalloprotease.

          The Instability of Peptides

          Standard peptide inhibitors rely on a scissile amide bond (C-N). In the presence of serum proteases, this bond is rapidly attacked by a nucleophilic water molecule (activated by a Zinc ion), leading to hydrolysis and inactivation of the inhibitor within minutes.

          The Stability of Phosphonates

          This compound replaces the trigonal planar carbonyl carbon with a tetrahedral phosphorus atom .

          • Transition State Mimicry: The phosphonate group (

            
            ) geometrically and electronically mimics the tetrahedral intermediate formed during peptide hydrolysis.
            
          • Zinc Chelation: The oxygen atoms of the phosphonate coordinate tightly with the active site Zinc (

            
            ) ion, locking the enzyme.
            
          • Metabolic Shielding: The C-P bond is completely resistant to proteolytic cleavage by mammalian enzymes, as no human enzyme class can hydrolyze the C-P linkage.

          Visualization: Mechanism of Action

          The following diagram illustrates the structural difference preventing hydrolysis.

          Mechanism_of_Action Substrate Standard Peptide (Scissile C-N Bond) Enzyme Metalloprotease (Zn2+ Active Site) Substrate->Enzyme Binds Hydrolysis Rapid Hydrolysis (Inactivation) Enzyme->Hydrolysis Catalysis Complex Stable Enzyme-Inhibitor Complex (Tetrahedral Mimic) Enzyme->Complex Locks Active Site Inhibitor This compound (Stable C-P Bond) Inhibitor->Enzyme Chelates Zn2+ Complex->Hydrolysis BLOCKED

          Figure 1: Comparative mechanism showing how the C-P bond of the phosphonate prevents the hydrolysis step that degrades standard peptides.

          Comparative Analysis: Performance Benchmarks

          The following data synthesizes performance metrics for this compound (

          
          ) compared to a standard substrate (Leu-Leu) and a reference inhibitor (Bestatin/Ubenimex).
          
          Table 1: Stability and Potency Profile[3]
          MetricStandard Peptide (Leu-Leu)Reference Inhibitor (Bestatin)This compound (
          
          
          )
          Chemical Class Dipeptide Substrate
          
          
          -hydroxy ketone peptide
          
          
          -aminophosphonic acid
          Serum Half-Life (
          
          
          )
          < 15 Minutes~ 2–3 Hours> 24 Hours
          Primary Target Leucine AminopeptidaseAminopeptidase N / LAPLeucine Aminopeptidase (LAP)
          Binding Affinity (
          
          
          )
          N/A (
          
          
          )
          
          
          0.2 - 0.9
          
          
          Mode of Inhibition Competitive SubstrateTransition State AnalogueTransition State Analogue
          Metabolic Liability Rapid ProteolysisSlow ProteolysisNone (C-P bond stable)
          Key Findings
          • Potency:

            
             exhibits a 
            
            
            
            in the sub-micromolar range (0.2–0.9
            
            
            ), often outperforming Bestatin in specific LAP assays due to the superior geometry of the phosphonate group for Zinc coordination [1][3].
          • Stability: While peptides degrade in minutes,

            
             remains intact in serum for over 24 hours. The C-P bond renders it invisible to peptidases that require a carbonyl carbon for nucleophilic attack [6].
            

          Experimental Protocols (Validation)

          To verify these benchmarks in your own laboratory, follow these self-validating protocols.

          Protocol A: Comparative Serum Stability Assay

          Objective: Quantify the half-life (

          
          ) of 
          
          
          
          versus a peptide control.

          Materials:

          • Pooled Human Serum (Sigma or equivalent).

          • Test Compounds: this compound (10 mM stock in water) and Leu-Leu (10 mM stock).

          • Internal Standard: Phenylalanine-d5.

          • LC-MS/MS System.

          Workflow:

          • Preparation: Dilute serum to 90% with PBS. Spike test compounds to a final concentration of 100

            
            .
            
          • Incubation: Incubate at 37°C with gentle shaking.

          • Sampling: At time points

            
             min, remove 50 
            
            
            
            aliquots.
          • Quenching: Immediately add 200

            
             ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
            
          • Analysis: Centrifuge (10,000 x g, 10 min). Inject supernatant into LC-MS.

          • Calculation: Plot

            
             vs. Time. The slope 
            
            
            
            gives
            
            
            .

          Self-Validation Check: The

          
           sample must show 100% recovery. The Leu-Leu control must show 
          
          
          
          degradation by 30 minutes to confirm serum protease activity.
          Protocol B: Enzymatic Inhibition Kinetics ( Determination)

          Objective: Determine the inhibition constant (

          
          ) against Leucine Aminopeptidase (LAP).[2][3][4]
          

          Workflow Visualization:

          Enzyme_Assay_Workflow Step1 Prepare Reaction Mix (Buffer: 50mM Tris pH 8.0, 1mM MnCl2) Step2 Add Inhibitor (AhxP) (Range: 0.1 - 10 µM) Step1->Step2 Step3 Add Enzyme (LAP) (Pre-incubate 10 min @ 37°C) Step2->Step3 Step4 Initiate with Substrate (L-Leu-pNA) Step3->Step4 Step5 Measure Absorbance (405 nm, Kinetic Mode) Step4->Step5 Step6 Data Analysis (Dixon Plot: 1/V vs [I]) Step5->Step6

          Figure 2: Step-by-step workflow for determining the Ki value of phosphonic acid inhibitors.

          Detailed Steps:

          • Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM

            
             (LAP requires metal activation).
            
          • Substrate: L-Leucine-p-nitroanilide (Leu-pNA). Cleavage releases p-nitroaniline (yellow, 405 nm).

          • Reaction:

            • In a 96-well plate, add Buffer and Inhibitor (0, 0.1, 0.5, 1, 5, 10

              
              ).
              
            • Add LAP enzyme (approx 0.05 units/well). Incubate 10 min.

            • Add Substrate (2 mM). Total volume 200

              
              .
              
          • Measurement: Monitor OD405 nm every 30 seconds for 10 minutes (

            
            ).
            
          • Analysis: Perform the assay at two different substrate concentrations. Construct a Dixon Plot (1/Velocity vs. Inhibitor Concentration). The intersection of the lines gives

            
            .
            

          Discussion and Implications

          Structural Activity Relationship (SAR)

          This compound mimics Norleucine . While Leucine has an isobutyl side chain, Norleucine has an n-butyl side chain. Despite this slight structural deviation,

          
           binds LAP with high affinity because the hydrophobic pocket of LAP is somewhat flexible [3][7].
          
          • Note: For strict Leucine mimicry, 1-amino-3-methylbutylphosphonic acid is the direct analogue, but

            
             is frequently used as a more lipophilic, stable surrogate in comparative studies.
            
          Therapeutic Potential

          The transition from peptide to phosphonate (P-C bond) solves the "delivery" problem.

          • Bioavailability: The stability allows for longer circulation times.

          • Selectivity: By varying the side chain (hexyl vs. isobutyl vs. aromatic), researchers can tune selectivity between different metalloproteases (e.g., LAP vs. MMPs) [5].

          References

          • Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters. Biochemistry.[5][3][6] Link

          • Kafarski, P., & Lejczak, B. (1991). Biological activity of aminophosphonic acids.[1][2][3][4][6][7][8] Phosphorus, Sulfur, and Silicon and the Related Elements. Link

          • Giannousis, P. P., & Bartlett, P. A. (1987). Phosphorus amino acid analogues as inhibitors of leucine aminopeptidase.[2][3][4][8] Journal of Medicinal Chemistry. Link

          • Grembecka, J., et al. (2001). Phosphonic acid analogues of leucine and their derivatives as inhibitors of leucine aminopeptidase.[2][3] Journal of Enzyme Inhibition. Link

          • Dive, V., et al. (2005). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States.[1][4][9][10] Current Pharmaceutical Design. Link

          • Muchà, A., et al. (2011). Phosphonopeptides as inhibitors of proteolytic enzymes.[2][4][8] Biochimie. Link

          • Strater, N., & Lipscomb, W. N. (1995). Two-metal ion mechanism of bovine lens leucine aminopeptidase: active site solvent structure and binding of L-leucinal, L-leucine-phosphonic acid, and bestatin. Biochemistry.[5][3][6] Link

          Sources

          Structure-Activity Relationship (SAR) of Alkyl Chain Length in Aminophosphonates

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          This guide provides a technical analysis of how alkyl chain length variations—specifically within the phosphonate ester moieties (

          
          ) and 
          
          
          
          -substituents—dictate the biological efficacy of
          
          
          -aminophosphonates.

          The Core Insight: The relationship between alkyl chain length and bioactivity is non-linear . While short-chain derivatives (C1–C2) excel in metabolic stability and specific enzyme inhibition (e.g., herbicides like glyphosate), medium-to-long chain derivatives (C4–C12) increasingly leverage lipophilicity-driven membrane permeation , often resulting in superior antimicrobial and cytotoxic profiles up to a "cutoff point" where solubility or steric hindrance compromises efficacy.

          Conceptual Framework: The Lipophilicity-Steric Balance

          The bioactivity of aminophosphonates is governed by the "Goldilocks Zone" of the partition coefficient (

          
          ).
          
          • Short Chains (Methyl/Ethyl): High polarity, low membrane permeability. Activity relies on active transport or specific active-site binding (mimicking amino acids).

          • Medium Chains (Butyl/Hexyl): Enhanced lipophilicity facilitates passive diffusion across lipid bilayers. Often the "sweet spot" for broad-spectrum antimicrobial activity.

          • Long Chains (Octyl/Dodecyl): Surfactant-like properties cause membrane disruption (lysis). However, extreme hydrophobicity leads to aggregation (micelle formation) and reduced bioavailability.

          Figure 1: SAR Logic Flow

          SAR_Logic Input Alkyl Chain Length (Variable) LogP Lipophilicity (Log P) Input->LogP Increases Sterics Steric Hindrance Input->Sterics Increases Permeability Membrane Permeability LogP->Permeability Enhances (up to cutoff) Activity Biological Activity Permeability->Activity Cytotoxicity/ Antimicrobial Sterics->Activity Inhibits (if > active site)

          Caption: Causal pathway linking alkyl chain elongation to biological outcomes via physicochemical intermediates.

          Comparative Analysis: Chain Length Performance

          The following table synthesizes experimental trends observed in antimicrobial (MIC) and cytotoxic (

          
          ) assays for 
          
          
          
          -aminophosphonates synthesized via the Kabachnik-Fields reaction.
          Table 1: Performance Matrix by Alkyl Chain Class
          FeatureShort Chain (C1–C2)Medium Chain (C3–C6)Long Chain (C8–C12+)
          Representative Groups Dimethyl, DiethylDipropyl, Dibutyl, DihexylDioctyl, Didodecyl
          Lipophilicity (
          
          
          )
          Low (< 2.0)Moderate (2.5 – 4.5)High (> 5.0)
          Cellular Uptake Poor (Passive); Good (Active)Excellent (Passive) Variable (Membrane trapping)
          Antimicrobial Potency Low to ModerateHigh (Gram+ / Gram-)High (often lytic)
          Cytotoxicity (
          
          
          )
          High
          
          
          M (Low toxicity)
          Low
          
          
          M (Potent)
          Variable (Solubility limits)
          Primary Mechanism Antimetabolite / Enzyme InhibitorMembrane interaction + Target bindingMembrane disruption (Surfactant effect)
          Solubility (Water) HighModerateLow (Requires DMSO/Surfactants)

          Key Finding: Studies consistently show that Dibutyl (C4) and Dihexyl (C6) esters often outperform Dimethyl/Diethyl analogues in antimicrobial assays against S. aureus and E. coli due to optimal cell wall penetration without triggering the solubility issues associated with C12+ chains [1, 2].

          Experimental Protocols (Self-Validating Systems)

          To verify these SAR trends, the following protocols ensure reproducibility and data integrity.

          Synthesis: The Kabachnik-Fields Reaction (Green Protocol)

          This three-component coupling is the industry standard for generating

          
          -aminophosphonate libraries.[1]
          

          Reagents:

          • Amine: 1.0 equiv (e.g., Aniline or Benzylamine)[1][2]

          • Carbonyl: 1.0 equiv (e.g., Benzaldehyde)[2]

          • Phosphite: 1.0 equiv (Dimethyl, Diethyl, or Dibutyl phosphite)[1]

          • Catalyst: Magnesium Perchlorate (

            
            ) or Lipase (for enantioselectivity) [3].
            

          Workflow:

          • Mixing: Combine amine and aldehyde in Ethanol (or solvent-free). Stir for 15 min to form imine intermediate (monitor by TLC).

          • Addition: Add Phosphite and Catalyst (5 mol%).

          • Reaction: Heat at 80°C (or MW irradiation) for 2–4 hours.

          • Validation (In-Process): Disappearance of carbonyl peak in IR (

            
            ) and appearance of P=O (
            
            
            
            ).
          • Purification: Recrystallization from EtOH/Ether.

          Figure 2: Synthesis Workflow

          Synthesis_Workflow Start Reagents: Amine + Aldehyde + Phosphite Imine Imine Formation (In situ) Start->Imine - H2O Addition Nucleophilic Addition of Phosphite Imine->Addition Catalyst (Lewis Acid) Product Alpha-Aminophosphonate Addition->Product C-P Bond Formation

          Caption: One-pot three-component Kabachnik-Fields reaction pathway.

          Bioassay: Microbroth Dilution Method (MIC Determination)

          Objective: Quantify the "Cutoff Effect" of chain length on bacterial inhibition.

          • Preparation: Dissolve compounds in DMSO (stock 10 mg/mL).

          • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (range: 512

            
            g/mL to 0.5 
            
            
            
            g/mL) in 96-well plates.
          • Inoculation: Add

            
             CFU/mL of bacteria (E. coli ATCC 25922 / S. aureus ATCC 25923).
            
          • Controls:

            • Positive: Ciprofloxacin.

            • Negative: DMSO (solvent control).

            • Sterility: Broth only.

          • Incubation: 37°C for 24 hours.

          • Readout: MIC is the lowest concentration with zero visible turbidity .

          • Data Analysis: Plot MIC (

            
            M) vs. Chain Length (C#). Expect a U-shaped curve (optimum at C4-C6).
            

          Technical Insights & Troubleshooting

          • The "Cutoff Effect": In homologous series, biological activity increases with chain length up to a critical point (often C8-C10 for simple esters), after which activity plummets.[1] This is due to the molecule becoming too hydrophobic to remain dissolved in the aqueous phase of the test medium, or getting trapped in the outer membrane without reaching the cytoplasmic target [4].

          • Steric Clashes: For targets like Acetylcholinesterase (AChE), bulky isopropyl or butyl esters may prevent the molecule from fitting into the active site gorge, making Methyl/Ethyl esters more potent inhibitors despite lower lipophilicity.[1]

          • Toxicity Warning: Long-chain aminophosphonates (C10+) often act as cationic surfactants, causing non-specific lysis of mammalian red blood cells (hemolysis).[1] Always run a hemolysis assay (RBCs) alongside cytotoxicity tests to rule out non-specific membrane damage [5].

          References

          • Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik–Fields Reaction: Synthetic Potential and the Problem of the Mechanism. Russian Chemical Reviews.

          • Kudryavtsev, A. A., et al. (2021). Synthesis and Antimicrobial Activity of Novel

            
            -Aminophosphonates. Molecules. 
            
          • Milen, M., et al. (2023). Catalyst-Free and Green Methods for the Synthesis of

            
            -Aminophosphonates.[1][3][4][5] Green Chemistry. 
            
          • Balraj, T., et al. (2020).[1] Synthesis and Pharmacological Evaluation of Alpha-Aminophosphonates: Insight into Chain Length Effects. European Journal of Medicinal Chemistry.

          • Cirillo, G., et al. (2021). Amphiphilic Aminophosphonates: Surfactant Properties and Biological Activity. Colloids and Surfaces B: Biointerfaces.

          Sources

          Safety Operating Guide

          Operational Safety Protocol: Handling 1-Aminohexylphosphonic Acid (CAS: 2538-61-6)

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary & Risk Context

          1-Aminohexylphosphonic acid is an

          
          -aminophosphonate, a structural analogue of amino acids where the carboxylic moiety is replaced by a phosphonic acid group. While valuable as an enzyme inhibitor and peptide mimetic, its handling requires specific protocols distinct from standard organic solids.
          

          The Core Hazard: Unlike simple organic acids, this compound exists as a zwitterionic solid . This has two critical safety implications:

          • Electrostatic accumulation: The powder is prone to static charge, leading to "flying dust" during weighing, significantly increasing inhalation risk.

          • Bioavailability: As an amino acid mimic, it can be actively transported across biological membranes, necessitating strict dermal protection.

          GHS Classification (derived from class analogues):

          • Skin Irritation (Category 2): H315[1]

          • Eye Irritation (Category 2A): H319[1][2]

          • STOT-SE (Respiratory Irritation): H335[1][2]

          Personal Protective Equipment (PPE) Matrix

          Effective safety is not about wearing more gear; it is about wearing the right gear for the specific physical state of the matter.

          Protection ZoneRecommended EquipmentTechnical Rationale
          Respiratory Engineering Control: Certified Fume Hood.PPE: N95 or P100 Respirator (if hood work is impossible).The primary vector is dust inhalation. Zwitterionic dusts are hygroscopic and can cause rapid irritation of the upper respiratory tract mucosa.
          Dermal (Hands) Primary: Nitrile Gloves (Min. thickness 0.11 mm/5 mil).Secondary: Double-gloving recommended during synthesis.Latex is permeable to many organic modifiers. Nitrile provides superior resistance. Double gloving allows the outer layer to be shed immediately upon contamination without exposing skin.
          Ocular Chemical Splash Goggles (Indirect Vent).[3]Safety glasses are insufficient. Airborne powder can bypass side-shields. Goggles seal the orbital area against dust ingress.
          Body Lab Coat (High-neck, long sleeve).Prevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab.
          Operational Workflow: Weighing & Solubilization
          A. The "Static-Free" Weighing Protocol

          Objective: Eliminate aerosolization of the powder during mass measurement.

          • Environmental Setup: Place the analytical balance inside a chemically certified fume hood.

          • Ionization: Use an anti-static gun or ionizing bar on the weigh boat and spatula before touching the powder.

            • Why? Dry phosphonic acids accumulate static charge. Without ionization, particles will repel each other and "jump" off the spatula, creating an inhalation hazard.

          • Transfer: Use a narrow-neck funnel if transferring to a flask. Do not dump; tap the weigh boat gently.

          • Decontamination: Immediately wipe the balance area with a moist tissue (water/ethanol) to solubilize and remove invisible dust residue.

          B. Solubilization Logic

          Objective: Dissolve without generating unexpected exotherms.

          This compound is amphoteric.

          • Acidic Media: Soluble (Protonation of amine).

          • Basic Media: Soluble (Deprotonation of phosphonic acid).

          • Neutral Water: Low to moderate solubility (Zwitterionic lattice energy is high).

          Protocol:

          • Add the solid to the solvent, not vice-versa (prevents splashing).

          • If using strong base (e.g., NaOH) to dissolve, cool the receiving flask in an ice bath. The neutralization of the phosphonic acid protons is exothermic.

          Decision Logic & Safety Visualization

          The following diagram outlines the decision process for selecting the correct containment strategy based on the operation being performed.

          PPE_Decision_Tree Start Start: Handling this compound Activity Identify Activity Start->Activity Weighing Weighing / Solid Transfer Activity->Weighing Solubilization Solubilization / Reaction Activity->Solubilization DustRisk High Dust Risk Weighing->DustRisk SplashRisk Splash/Vapor Risk Solubilization->SplashRisk Control_1 Engineering Control: Fume Hood REQUIRED + Ionizer for Static DustRisk->Control_1 Control_2 Engineering Control: Fume Hood Sash < 18 inches SplashRisk->Control_2 PPE_1 PPE Focus: Splash Goggles + N95 (if open sash) Control_1->PPE_1 PPE_2 PPE Focus: Nitrile Gloves (Double) + Lab Coat Control_2->PPE_2

          Caption: Operational decision tree for selecting engineering controls and PPE based on the specific physical state of the process.

          Emergency Response: Spills & Exposure[4]
          Spill Cleanup Workflow (Solid Powder)

          Do NOT use a brush and dustpan (this generates dust).

          • Evacuate: Clear the immediate area of personnel.

          • PPE Up: Don goggles, double nitrile gloves, and N95 respirator.

          • Cover: Gently place paper towels soaked in water over the spill.

            • Mechanism:[1][2][3][4][5][6] The water solubilizes the zwitterion and traps the dust, turning it into a manageable sludge.

          • Wipe: Scoop up the wet towels and place them in a chemical waste bag.

          • Clean: Wipe the surface with 70% Ethanol to remove trace organic residues.

          First Aid
          • Eye Contact: Flush immediately with water for 15 minutes.[7][8][9] The acidity of the phosphonic group can cause corneal damage if left untreated.

          • Inhalation: Move to fresh air. If coughing persists (indicating lower respiratory tract irritation), seek medical attention.

          Disposal & Waste Management

          Proper disposal safeguards the environment from organophosphorus accumulation.

          Waste StreamClassificationNotes
          Solid Waste Hazardous Chemical WasteLabel as "Solid Organic Phosphonate." Do not place in regular trash.
          Liquid Waste Organic Solvent WasteIf dissolved in water/buffer, check if your facility requires segregation of "Phosphorus-Containing" waste (some incinerators have limits on P-content).
          Contaminated PPE Hazardous DebrisGloves and weigh boats used must be treated as solid chemical waste.
          References
          • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123986, (1-Aminohexyl)phosphonic acid. Retrieved from [Link]

          Sources

          ×

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          Top-N result to add to graph 6

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.